L-tyrosinate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3-2 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-oxidophenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m0/s1 |
InChI Key |
OUYCCCASQSFEME-QMMMGPOBSA-L |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for L Tyrosinate 2 Precursors
Chemical Synthesis Routes to L-Tyrosine and its Derivatives for L-Tyrosinate(2-) Formation
Chemical synthesis offers robust and versatile methods for modifying the structure of L-tyrosine, allowing for the creation of a wide array of derivatives. These modifications can target the carboxylic acid, the amino group, or the phenolic hydroxyl group, providing precursors with tailored properties.
Esterification and Amidation Approaches
The functionalization of the carboxylic acid and amino groups of L-tyrosine through esterification and amidation is a common strategy to produce key intermediates. academie-sciences.fr
Esterification: The α-carboxylic group of L-tyrosine is frequently converted into an ester to protect it during subsequent reactions or to alter the molecule's physicochemical properties. A standard method involves reacting L-tyrosine with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst like thionyl chloride or para-toluene sulfonic acid. academie-sciences.frvulcanchem.com For example, L-tyrosine methyl ester hydrochloride can be synthesized by reacting L-tyrosine with methanol and thionyl chloride under reflux, achieving yields of 95–97%. vulcanchem.com This protection strategy is often the first step in a multi-step synthesis for creating more complex derivatives. google.com
Amidation: Amide derivatives of L-tyrosine can be prepared by functionalizing either the carboxylic acid or the amino group. academie-sciences.fr Synthesis of N-acyl derivatives involves reacting the amino group with an acylating agent. Conversely, forming amides at the carboxyl terminus typically requires coupling reactions with various amines. This process often necessitates the use of protecting groups for the amino and hydroxyl functionalities, such as di-tert-butyl-dicarbonate (Boc) and benzyl (B1604629) bromide, respectively. academie-sciences.fr The protected L-tyrosine is then coupled with an amine using coupling agents, followed by deprotection steps to yield the final amide product. academie-sciences.fr
A study detailed a one-pot method for the synthesis of O-carbonate protected N-hydroxycinnamoyl‐α‐amino acids by acylating free α‐amino acids in an acetone-water mixture, which yielded pure derivatives, often directly through crystallization. researchgate.net
Etherification and Hydrolysis for O-Alkylated Derivatives
Modification of the phenolic hydroxyl group via etherification yields O-alkylated L-tyrosine derivatives, which are important in various fields, including peptide synthesis. google.com
Etherification: The synthesis of O-alkyl ethers, such as O-ethyl-L-tyrosine, involves the alkylation of the phenolic hydroxyl group. vulcanchem.com A common method is the Mitsunobu reaction, where the L-tyrosine ester is reacted with an alcohol in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). vulcanchem.com Another approach involves the nucleophilic substitution reaction between an N-protected L-tyrosine ester and an alkyl halide. google.com However, yields for this type of reaction can be low; one reported synthesis of O-(4-alkynylpropyl)-L-tyrosine achieved only a 3.9% yield. google.com A patented method describes a multi-step process starting with L-tyrosine that includes esterification, amidation, and then a one-pot etherification and hydrolysis sequence to produce O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine with a total yield of 61.5%. google.com
Hydrolysis: Hydrolysis is a key step used to remove ester protecting groups after other modifications, such as etherification, have been completed. For instance, after forming an O-alkylated N-protected L-tyrosine methyl ester, the methyl ester group can be selectively cleaved by hydrolysis with a base like sodium hydroxide (B78521) to reveal the carboxylic acid, which is necessary for subsequent reactions like amide bond formation. academie-sciences.fr
Halogenation and Other Substituent Modifications
Introducing substituents, particularly halogens, onto the aromatic ring of L-tyrosine creates derivatives with unique properties. These halogenated compounds serve as precursors for synthesizing natural products and enable further regioselective modifications. oclc.org
Halogenation: The phenolic ring of L-tyrosine and its ester derivatives can be readily halogenated. Optimized protocols have been developed for the bromination, chlorination, and iodination of oxime-containing L-tyrosine esters. oclc.orgdigitellinc.com These reactions can produce monohalogenated, dihalogenated, and even hetero-dihalogenated products in high yield and purity. oclc.orgdigitellinc.com For example, 3,5-diiodo-L-tyrosine is an intermediate in thyroid hormone synthesis and can be formed by iodinating the benzyl group at the C-3 and C-5 positions. nih.gov In biological systems, enzymes like myeloperoxidase (MPO) can catalyze the chlorination of L-tyrosine. mdpi.com Below pH 5, this enzymatic system predominantly forms 3-chlorotyrosine. mdpi.com The dihalogenation of L-tyrosine derivatives at positions 3 and 5 of the phenyl ring has been a focus for generating structural analogs of molecules found in marine sponges. mdpi.com
Table 1: Examples of Halogenated L-Tyrosine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Reagents/Method | Reference |
|---|---|---|---|
| Brominated | 3,5-Dibromo-L-tyrosine derivatives | Bromine source on L-tyrosine N-oxime ester | oclc.org |
| Chlorinated | 3-Chloro-L-tyrosine | Myeloperoxidase-H₂O₂-Cl⁻ system (pH < 5) | mdpi.com |
| Iodinated | 3,5-Diiodo-L-tyrosine | Iodine source on L-tyrosine | nih.gov |
| Mixed Halogen | Hetero-dihalogenated derivatives | Sequential halogenation on L-tyrosine N-oxime | oclc.org |
Biotechnological and Microbial Production of L-Tyrosine
Biotechnological routes offer an alternative to chemical synthesis for producing L-tyrosine. nih.gov These methods utilize enzymes or whole microbial cells, often engineered for high-yield production from simple feedstocks like glucose. nih.govresearchgate.net
Enzymatic Synthesis Pathways
The direct enzymatic synthesis of L-tyrosine is a highly efficient method, primarily relying on the enzyme tyrosine phenol-lyase (TPL). jmb.or.kr
Tyrosine Phenol-Lyase (TPL): This enzyme, found in various bacteria such as Erwinia herbicola, Citrobacter freundii, and the thermophile Symbiobacterium toebii, catalyzes the reversible conversion of phenol (B47542), pyruvate (B1213749), and ammonia (B1221849) into L-tyrosine. jmb.or.krresearchgate.net This pathway is attractive for industrial production due to its high specificity and yield. jmb.or.kr Researchers have developed fed-batch reactor systems using TPL to achieve high titers of L-tyrosine. In one study, using a thermostable TPL from S. toebii, a concentration of 130 g/L of L-tyrosine was produced within 30 hours, with a conversion yield of 94% based on the phenol supplied. jmb.or.kr Another approach involves displaying TPL on the surface of yeast like Pichia pastoris, creating a whole-cell biocatalyst. acs.org Under optimal conditions (60 °C, pH 8.0), this system achieved a conversion rate of over 80% in 8 hours. acs.org
Table 2: Performance of Tyrosine Phenol-Lyase (TPL) in L-Tyrosine Synthesis This table is interactive. You can sort and filter the data.
| TPL Source Organism | System Type | Product Titer | Time (h) | Conversion Yield | Reference |
|---|---|---|---|---|---|
| Symbiobacterium toebii | Fed-batch reactor (soluble enzyme) | 130 g/L | 30 | 94% | jmb.or.kr |
| Erwinia herbicola | Whole-cell biocatalyst | 60.5 g/L | 10 | Not Reported | researchgate.net |
| Citrobacter intermedius | Immobilized whole-cell column | 10 g/L | 5 | Not Reported | researchgate.net |
| Symbiobacterium toebii | Pichia pastoris (surface display) | Not Reported | 8 | >80% | acs.org |
Metabolic Engineering for Enhanced Production
Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has become the primary strategy for the large-scale fermentative production of L-tyrosine. asm.orgresearchgate.net
Escherichia coli : Genetic modifications in E. coli focus on increasing the carbon flow towards the shikimate pathway, which produces the aromatic amino acid precursor, chorismate. Key strategies include:
Overexpression of Feedback-Resistant Enzymes: Native enzymes in the pathway are often inhibited by the final product, L-tyrosine. Engineering involves introducing versions of these enzymes that are insensitive to this feedback inhibition. For instance, overexpressing a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroGfbr) and a feedback-resistant chorismate mutase/prephenate dehydrogenase (encoded by tyrAfbr) significantly boosts production. uq.edu.au
Alleviating Bottlenecks: Researchers use proteomics and metabolite profiling to identify and relieve bottlenecks in the pathway. For example, replacing the native E. coli enzyme YdiB with its paralog AroE prevented the accumulation of unwanted intermediates. asm.org
Blocking Competing Pathways: Deleting genes for transporters that uptake L-tyrosine from the medium (e.g., tyrP) can enhance net production. uq.edu.au Through these combined strategies, engineered E. coli strains have achieved remarkable L-tyrosine titers. One study reported a production of 43.14 g/L in a fed-batch fermentation. uq.edu.au Another reported a titer of over 50 g/L in a 200-liter bioreactor. asm.org
Saccharomyces cerevisiae : Baker's yeast is another important industrial microorganism engineered for L-tyrosine production. Similar to E. coli, strategies involve:
Expressing Feedback-Resistant Pathway Enzymes: A feedback-resistant version of DAHP synthase (Aro4) and chorismate mutase (Aro7) from yeast are overexpressed. researchgate.net
Introducing Heterologous Genes: The cyclohexadienyl dehydrogenase (TyrC) from Zymomonas mobilis can be expressed in yeast to improve the conversion of prephenate to 4-hydroxyphenylpyruvate. researchgate.net
Engineering Central Metabolism: Deleting the gene ZWF1 was shown to create an NADPH deficiency that couples cell growth to L-tyrosine production, leading to a high intracellular accumulation of up to 520 μmol/g DCW. researchgate.net Engineered yeast strains have been developed that can produce significant amounts of L-tyrosine and its derivatives directly from glucose. acs.orgnih.gov
Table 3: L-Tyrosine Production in Metabolically Engineered Microorganisms This table is interactive. You can sort and filter the data.
| Organism | Key Genetic Modifications | Production Titer | Method | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of TyrC and PheACM | 3 g/L | Bioreactor | asm.orgau.dk |
| Escherichia coli | Modular pathway engineering (AroE, AroL) | >2 g/L | Shake Flask | asm.org |
| Escherichia coli | Overexpression of aroGfbr, aroL, tyrC; knockout of tyrP | 43.14 g/L | Fed-batch Fermentation | uq.edu.au |
| Escherichia coli | Ethanol as carbon source | 1.6 g/L | Shake Flask | researchgate.net |
| Saccharomyces cerevisiae | Overexpression of feedback-resistant Aro4 & Aro7; deletion of ARO10 | 520 µmol/g DCW (intracellular) | Shake Flask | researchgate.net |
| Saccharomyces cerevisiae | Overexpression of pathway genes | 965.4 mg/L (as tyrosol) | Fed-batch Fermentation | acs.org |
Fermentation Processes for L-Tyrosine Precursors
The industrial production of L-tyrosine, the direct precursor to L-tyrosinate(2-), has shifted from extraction methods to microbial fermentation, which offers greater control, sustainability, and traceability. rsc.orgresearchgate.net This biotechnological approach primarily utilizes genetically engineered strains of microorganisms, with Escherichia coli and Corynebacterium glutamicum being the most prominent. Current time information in Bangalore, IN.acs.org More recently, Saccharomyces cerevisiae has also been explored as a robust production host. csic.esresearchgate.net The core of these fermentation processes lies in the strategic metabolic engineering of these microbes to channel carbon flux from simple sources, like glucose or xylose, towards the L-tyrosine biosynthesis pathway. Current time information in Bangalore, IN.acs.org
A key strategy involves enhancing the expression of enzymes in the shikimate pathway, which is the central route for aromatic amino acid synthesis. Current time information in Bangalore, IN.csic.es For instance, in E. coli, the overexpression of genes such as aroG (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and tyrA (encoding chorismate mutase/prephenate dehydrogenase) is a common approach to increase the carbon flow towards chorismate, a critical branch-point intermediate. worldwidejournals.com To circumvent the natural feedback inhibition by L-tyrosine, feedback-resistant (fbr) variants of these enzymes, like aroG^fbr and tyrA^fbr, are often employed. worldwidejournals.com Another effective modification is the expression of a feedback-insensitive cyclohexadienyl dehydrogenase (tyrC) from Zymomonas mobilis, which has been shown to significantly increase L-tyrosine yields. indexcopernicus.comnih.gov
In Corynebacterium glutamicum, similar strategies are applied, including engineering the expression of key genes like pheA (prephenate dehydratase) and trpE (anthranilate synthase) to direct metabolic flux toward L-tyrosine. acs.orgresearchgate.net Researchers have also improved precursor supply by enabling the utilization of alternative carbon sources, such as xylose, through the overexpression of genes like xylA (xylose isomerase) and xylB (xylulokinase). acs.orgresearchgate.net
The yeast Saccharomyces cerevisiae is another attractive platform due to its GRAS (Generally Recognized as Safe) status. csic.es Engineering efforts in yeast focus on relieving bottlenecks in the L-tyrosine pathway by overexpressing key genes like ARO4 and ARO7, which encode feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase and chorismate mutase, respectively. csic.escapes.gov.br Deletion of competing pathway genes, such as those for pyruvate decarboxylase (PDC5) and phenylpyruvate decarboxylase (ARO10), further enhances the accumulation of L-tyrosine precursors. csic.esresearchgate.net
Fed-batch fermentation is a common operational mode used to achieve high-titer production, with some engineered E. coli strains capable of producing over 40 g/L of L-tyrosine. worldwidejournals.com The process typically involves culturing the engineered microbes in a defined minimal medium containing a primary carbon source, essential salts, and trace metals, under controlled aerobic conditions of temperature and pH. Current time information in Bangalore, IN.nih.gov
Table 1: Examples of Engineered Microbial Strains for L-Tyrosine Production
| Microorganism | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Overexpression of aroG^fbr, tyrA^fbr, aroL, tyrC; tyrP knockout | Glucose | 43.14 | N/A | worldwidejournals.com |
| Escherichia coli | Expression of tyrC and pheA_CM | Glucose | 3.0 | 0.066 | indexcopernicus.comnih.gov |
| Escherichia coli | Modular engineering of shikimate and L-tyrosine pathways | Glucose | >2.0 | ~0.2 (80% theoretical) | Current time information in Bangalore, IN. |
| Corynebacterium glutamicum | Reduced pheA expression, overexpression of xylA, xylB | Glucose/Xylose Mix | 3.6 | N/A | acs.orgresearchgate.net |
Crystalline Material Synthesis Featuring L-Tyrosinate(2-) Related Compounds
The L-tyrosinate anion, derived from L-tyrosine, serves as a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its multiple coordination sites—the carboxylate group, the amino group, and the phenolic hydroxyl group—allow for the formation of diverse and complex crystalline structures. The dianionic L-tyrosinate(2-) form, where both the carboxylic acid and the phenolic hydroxyl have been deprotonated, is particularly effective in creating robust, multidimensional frameworks.
Single Crystal Growth Techniques
The growth of high-quality single crystals of L-tyrosinate-containing materials is crucial for determining their precise three-dimensional structure and properties. Several techniques are employed to achieve this.
Slow Evaporation: This is one of the most common methods for growing single crystals from solution. A saturated or slightly supersaturated solution of the metal salt and the L-tyrosine ligand (or a related derivative) is prepared in a suitable solvent. The vessel is then loosely covered to allow the solvent to evaporate slowly over days or weeks at a constant temperature. indexcopernicus.comijert.orgijert.org This gradual increase in concentration promotes the formation of well-ordered, large single crystals. This technique has been successfully used to grow crystals of L-tyrosine hydrochloride and L-tyrosine succinate (B1194679) hydrobromide. ijert.orgresearchgate.net
Hydrothermal/Solvothermal Synthesis: This method involves carrying out the crystallization in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the growth of crystals that may not form under ambient conditions. csic.esua.pteeer.org Mild hydrothermal synthesis has been used to prepare three-dimensional chiral coordination polymers of the formula [M(L-tyr)]n, where M can be Co, Zn, or a Co/Zn mixture. csic.esua.pt Similarly, a lanthanide-based MOF incorporating a tyrosine-like ligand was synthesized using a solvothermal method. mdpi.com A secondary hydrothermal process has also been used to create hierarchical Ti-MOF microflowers. nih.gov
Solution Growth at Constant Temperature: For some systems, single crystals can be grown by maintaining a supersaturated solution at a constant temperature, often using a seed crystal to initiate growth. This method, sometimes combined with slow cooling, provides excellent control over the crystallization process. It has been utilized for growing L-tyrosine-doped triglycine (B1329560) sulphate (TGS) crystals. researchgate.net
Doping Strategies for Modified Crystal Structures
Doping involves intentionally introducing a small amount of an impurity (dopant) into a host crystal lattice to modify its physical or chemical properties. L-tyrosine itself can be used as a dopant, or the L-tyrosinate-based crystal structures can be doped with other elements.
L-Tyrosine as a Dopant: L-tyrosine has been used as a dopant to alter the properties of other crystals. For example, triglycine sulphate (TGS) crystals, which are known for their ferroelectric properties, have been doped with L-tyrosine (10 wt%) using the slow evaporation method. worldwidejournals.comindexcopernicus.com The incorporation of the L-tyrosine molecule into the TGS lattice affects the crystal's dielectric properties and microhardness. indexcopernicus.comresearchgate.net Similarly, potassium dihydrogen phosphate (B84403) (KDP) single crystals have been doped with L-tyrosine to investigate effects on their structural, optical, and mechanical properties. researchgate.net Powder X-ray diffraction analysis confirmed the incorporation of the dopant into the KDP crystalline matrix, as evidenced by variations in peak intensities compared to pure KDP. researchgate.net
Mixed-Metal Doping in MOFs: A powerful strategy for modifying the structure and properties of L-tyrosinate-based MOFs is the use of mixed-metal systems. This can be considered a form of doping where one metal ion partially substitutes another within the crystal framework. Chiral coordination polymers formulated as [M(L-tyr)]n have been synthesized where M is a combination of cobalt and zinc (Co/Zn). csic.esua.pt These isostructural compounds crystallize with both tetrahedral and octahedral coordination environments for the metal sites. csic.esua.pt The inclusion of different metal ions in a controlled ratio allows for the fine-tuning of the framework's properties, such as its magnetic behavior. The study of the Co/Zn-(L-tyrosine) MOF revealed ferromagnetic exchange interactions within the Co²⁺ dimers, a property that is dependent on the presence and arrangement of the cobalt ions. csic.esua.pt
Table 2: Crystalline Materials Involving L-Tyrosine/L-Tyrosinate
| Compound/Material | Synthesis/Growth Technique | Role of L-Tyrosine | Key Finding | Reference |
|---|---|---|---|---|
| [M(L-tyr)]n (M = Co, Co/Zn, Zn) | Mild Hydrothermal Synthesis | Ligand (L-tyrosinate) | Formation of a 3D chiral framework with mixed-metal doping capability. | csic.esua.pt |
| L-Tyrosine Doped TGS | Slow Evaporation / Solution Growth | Dopant | Alters dielectric properties and microhardness of the host TGS crystal. | indexcopernicus.comresearchgate.net |
| L-Tyrosine Doped KDP | Slow Cooling with Seed Rotation | Dopant | Incorporation into the KDP lattice modifies peak intensities in XRD patterns. | researchgate.net |
| [Ag(C9H10NO3)]n | N/A (Structure Analysis) | Ligand (L-tyrosinate) | Forms a 1D coordination polymer with silver(I). | nih.gov |
| {[CuCl(μ-O,O'-L-Br2Tyr)]}n | Slow Evaporation | Ligand (Derivative) | A dibromo-L-tyrosine derivative forms a 1D coordination polymer with copper(II). | mdpi.com |
Coordination Chemistry of L Tyrosinate 2 As a Ligand
Ligand Properties of Deprotonated L-Tyrosine
L-tyrosine possesses three key functional groups that can participate in metal coordination: the α-amino group, the carboxylate group, and the phenolic hydroxyl group on its side chain. uobaghdad.edu.iq The deprotonation of these groups, particularly the carboxylate and phenolic hydroxyl moieties, yields the L-tyrosinate(2-) anion, a potent chelating agent.
The coordination behavior of L-tyrosinate(2-) is dominated by the donor capabilities of its nitrogen and oxygen atoms. The most common mode of coordination involves chelation through the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate group, forming a stable five-membered ring with the metal center. jlu.edu.cnresearchgate.netplos.orgtandfonline.com This bidentate (N,O) chelation is a recurring motif in many L-tyrosinate metal complexes. jlu.edu.cnresearchgate.netresearchgate.net
Beyond this primary chelating function, the carboxylate group can exhibit further coordination modes. Due to its bidentate nature, it can act as a bridge between two adjacent metal ions. mdpi.com This bridging can occur in a syn-anti fashion, connecting metal centers to form dimeric or polymeric structures. Current time information in Bangalore, IN.
Table 1: Donor Atoms of L-Tyrosinate and Their Coordination Modes
| Functional Group | Donor Atom(s) | Common Coordination Modes |
|---|---|---|
| Amino Group | Nitrogen (N) | Forms a coordinate bond as part of a chelate ring. jlu.edu.cn |
| Carboxylate Group | Oxygen (O) | Participates in chelation with the amino group; can act as a monodentate ligand or as a bridging ligand (e.g., μ-carboxylate) connecting two metal centers. mdpi.comCurrent time information in Bangalore, IN. |
| Phenolic Group | Oxygen (O) | Can coordinate to a metal ion upon deprotonation (phenolate); may engage in weak interactions even when protonated. researchgate.netCurrent time information in Bangalore, IN. |
The coordination behavior of L-tyrosine is highly dependent on the pH of the solution, which dictates the protonation state of its functional groups. The pKa values for the carboxyl group, amino group, and phenolic hydroxyl group are approximately 2.2, 9.1, and 10.1, respectively. Consequently, the specific donor sites available for metal binding change significantly across different pH ranges.
At low pH, the amino group is protonated (-NH3+), making it unavailable for coordination. As the pH increases, the carboxyl group deprotonates first, followed by the amino group, and finally the phenolic hydroxyl group. In neutral to slightly alkaline conditions, L-tyrosine typically exists as a zwitterion or an anion where the amino and carboxylate groups are available for chelation. nationalmaglab.orgnih.gov For instance, studies on glycyl-L-tyrosine complexes with carboxypeptidase A have shown that at high pH, the N-terminal amino nitrogen is neutral when coordinated to the zinc ion. nationalmaglab.org
The deprotonation of the phenolic group at high pH (above 10) makes the phenolate (B1203915) oxygen a potent donor atom, enabling tridentate coordination involving the amino, carboxylate, and phenolate groups. researchgate.net The choice of pH during synthesis is therefore a critical parameter that allows chemists to control the coordination mode of the ligand and, consequently, the structure and properties of the resulting metal complex. nih.gov
Donor Atom Potential of the Carboxylate, Amino, and Phenolic Groups
Metal Complexation and Geometrical Architectures
L-tyrosinate(2-) forms complexes with a broad spectrum of metal ions, leading to a rich variety of structural and geometrical arrangements, from simple mononuclear species to complex three-dimensional coordination polymers. mdpi.comCurrent time information in Bangalore, IN.
Transition metals readily form complexes with L-tyrosinate. The typical coordination involves the amino nitrogen and a carboxylate oxygen. jlu.edu.cnresearchgate.net Depending on the metal-to-ligand ratio and reaction conditions, diverse structures can be obtained.
Copper(II) complexes: Cu(II) complexes with L-tyrosinate have been extensively studied. Mononuclear complexes often feature a distorted square pyramidal geometry, with the N,O-chelation from tyrosine and other ligands like diimines occupying the equatorial plane and a water molecule in the apical position. tandfonline.com Polymeric structures, such as the 1D chain of [Cu(L-Tyr)2]n, are also known, where a carboxylate oxygen bridges neighboring Cu(II) ions. mdpi.com
Nickel(II) complexes: Ni(II) forms hexacoordinated, slightly distorted octahedral complexes. nationalmaglab.org For example, in a complex with L-tyrosine and imidazole (B134444), the Ni(II) ion is coordinated by the N and O atoms from two L-tyrosine molecules and two nitrogen atoms from imidazole. nationalmaglab.org Trinuclear nickel(II) complexes involving a carbonate bridge have also been reported, where the supramolecular structure is sustained by hydrogen bonds from the phenolic group of L-tyrosine. nih.gov
Zinc(II) and Cobalt(II) complexes: Zn(II) and Co(II) can form isomorphous, chiral 3D coordination polymers with L-tyrosine. mdpi.com In these structures, each metal ion is typically bridged by two μ-carboxylate groups from the L-tyrosine ligands. mdpi.com Zinc(II) also forms five- and six-coordinate complexes, such as [Zn(L-Tyr)2(bpy)], which exhibit a distorted octahedral geometry. plos.orgresearchgate.net
Table 2: Examples of Transition Metal Complexes with L-Tyrosinate
| Metal Ion | Example Complex Formula | Structural Features |
|---|---|---|
| Ni(II) | [Ni(L-Tyr)2(H2O)2] | Octahedral geometry. nationalmaglab.org |
| Ni(II) | {[Ni(L-Tyr)2(µ-4,4'-bpy)]∙4H2O}n | 1D-coordination polymer with elongated octahedral geometry. jlu.edu.cn |
| Cu(II) | [Cu(L-Tyr)2]n | 1D chiral chain with bridging carboxylate groups. mdpi.com |
| Cu(II) | Cu(L-Tyr)(5,6-dmp) | Mononuclear with distorted square pyramidal geometry. tandfonline.com |
| Zn(II) | {[Zn(L-Tyr)2(H2O)]·H2O}n | 1D polymer with pseudo-octahedral geometry. researchgate.net |
| Co(II) | L-TyrCo systems | Isomorphous 3D coordination polymers (MOFs). mdpi.com |
The coordination chemistry of L-tyrosinate extends to f-block elements, including lanthanides and actinides.
Lanthanide(III) Complexes: Lanthanum(III) has been shown to form complexes with L-tyrosine. researchgate.net Studies have reported the synthesis of ternary complexes with the general formula Ln(Tyr)(Gly)3Cl3·3H2O, where Ln includes La(III). In these compounds, the carboxylate groups of the amino acid ligands coordinate to the rare earth ions as unsymmetrical bridging bidentate ligands. jlu.edu.cn Other research indicates the formation of La(III) complexes with a 1:3 metal-to-ligand stoichiometry. researchgate.net The similarly sized Bi(III) ion has been used as a proxy to study potential lanthanide coordination, forming metallacrown structures with tyrosine derivatives. nih.gov
Actinide(II) Complexes: The uranyl ion, UO2(II), a common form of uranium, also forms complexes with L-tyrosine. researchgate.net Synthesis and characterization studies have confirmed the formation of UO2(II) complexes where L-tyrosine acts as a bidentate ligand, forming a chelate with a 1:2 metal-to-ligand ratio. researchgate.net The coordination typically involves the carboxylate groups. nih.gov In related systems, such as Schiff-base complexes derived from amino acids, the uranyl ion is known to form complexes where it is coordinated by multiple donor atoms, often resulting in a pentagonal bipyramidal geometry in its equatorial plane. tandfonline.com
The coordination of L-tyrosinate(2-) and its derivatives to metal centers results in a variety of well-defined geometries, largely dictated by the coordination number of the metal ion and the steric and electronic properties of any co-ligands.
Octahedral and Distorted Octahedral: This is a very common geometry, particularly for transition metals like Ni(II) and Zn(II). jlu.edu.cnnationalmaglab.org For example, the complex [Ni(Im)2(L-tyr)2] features a slightly distorted octahedral [NiN4O2] geometry. nationalmaglab.org Similarly, zinc complexes like [Zn(L-Tyr)2(bpy)] adopt a cis-[ZnN4O2] chromophore with a distorted octahedral geometry. plos.orgresearchgate.net
Square Pyramidal: This five-coordinate geometry is frequently observed in Cu(II) complexes. In the complex Cu(L-tyr)(diimine), the Cu(II) center possesses a distorted square pyramidal geometry where the equatorial plane is occupied by the N,O donors of tyrosine and the two nitrogens of the diimine ligand, with a water molecule at the apical position. tandfonline.com
Distorted Bipyramidal: Five-coordinate zinc(II) complexes can also adopt a distorted trigonal bipyramidal geometry. For instance, a zinc(II) complex with L-tyrosine and imidazole, [Zn(Im)(L-tyr)2]2·5H2O, was found to have a distorted bipiramidal geometry. researchgate.net
The flexibility of L-tyrosinate(2-) as a ligand, combined with the diverse coordination preferences of metal ions, allows for the construction of a wide range of metal-organic architectures with potentially interesting properties and applications.
Stereochemical Considerations in Complex Formation
The inherent chirality of the L-tyrosinate ligand, stemming from the stereogenic center at the α-carbon, plays a crucial role in the stereochemistry of its metal complexes. The coordination of this enantiomerically pure ligand to a metal center can lead to the formation of diastereomers, particularly when the resulting complex is itself chiral.
For instance, the reaction of a racemic organocobalt derivative with a salen-type ligand with L-tyrosine resulted in a mixture of two diastereoisomers, designated as Δ-2 and Λ-2. acs.org These diastereoisomers could be separated through fractional crystallization. acs.org In this specific case, the two diastereoisomers have nearly identical energies, meaning that subsequent isomerization is negligible. acs.org This contrasts with other amino acids like trans-4-hydroxy-L-proline, where one diastereoisomer is significantly more stable than the other. acs.org
Polynuclear Complexes and Coordination Polymers/Metal-Organic Frameworks (MOFs)
L-tyrosinate(2-) is a versatile ligand capable of forming not only mononuclear complexes but also polynuclear structures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.net This ability arises from the multiple donor sites within the ligand—the amino nitrogen, the carboxylate oxygens, and the phenolate oxygen—which allow it to bridge multiple metal centers. The carboxylate group, in particular, is adept at linking adjacent metal ions to form dimers or extended polymeric networks. mdpi.com
Bridging Modes of L-Tyrosinate Ligands (e.g., syn-anti bidentate, exobidentate)
The carboxylate group of the L-tyrosinate ligand is key to its bridging capability and can adopt several coordination modes to link metal ions. Two prominent modes are the syn-anti bidentate and the exobidentate bridging modes.
Syn-anti Bidentate Bridging: In this mode, the two oxygen atoms of the carboxylate group bridge two different metal centers. This arrangement is observed in a one-dimensional copper(II) coordination polymer with 3,5-dibromo-L-tyrosine, {[CuCl(μ-O,O'-L-Br₂Tyr)]}n. nih.govresearchgate.net In this structure, two adjacent [CuCl(L-Br₂Tyr)] monomers are linked by the carboxylate group in a syn-anti fashion to form a polymeric chain. nih.govresearchgate.net This specific bridging results in a Cu···Cu distance of 4.864 Å within the chain. mdpi.com
Exobidentate Bridging: This is another common bridging mode where the carboxylate group links metal centers. L-tyrosine acts as an N,O-bidentate chelating ligand to one metal ion while simultaneously using its carboxyl group in an exobidentate manner to bridge to an adjacent metal ion. researchgate.netresearchgate.net This μ-carboxyl exobidentate bridging is responsible for the formation of one-dimensional chain structures in complexes like [Cu(L–Tyr)₂]n and {[Zn(tyr)₂(H₂O)]H₂O}n. mdpi.comresearchgate.netresearchgate.net
The diversity in the binding modes of the carboxylate group allows for the generation of a wide array of structures, from simple monomers to complex 3D MOFs. researchgate.netresearchgate.net
Table 1: Bridging Modes and Resulting Structures of L-Tyrosinate Complexes
| Metal Ion | Ligand Derivative | Bridging Mode | Resulting Structure | Reference |
| Cu(II) | 3,5-dibromo-L-tyrosine | syn-anti bidentate | 1D Polymeric Chain | nih.govresearchgate.net |
| Cu(II) | L-tyrosine | Exobidentate | 1D Chiral Chain | mdpi.comresearchgate.net |
| Zn(II) | L-tyrosine | Exobidentate | 1D Polymeric Chain | researchgate.netresearchgate.net |
Formation of One-Dimensional Chain Structures
The bridging capabilities of the L-tyrosinate ligand frequently lead to the formation of one-dimensional (1D) coordination polymers. In these structures, the L-tyrosinate ligand links metal centers into infinite chains.
Several examples illustrate this tendency:
Copper(II) Complexes: In the [Cu(L–Tyr)₂]n polymer, one oxygen atom of the μ₂-carboxylate group, which is not involved in the primary N,O-chelation to a copper ion, connects to a neighboring Cu(II) ion. This linkage results in a right-handed chiral 1D chain structure. mdpi.com A similar 1D chain is formed in {[CuCl(μ–O,O'–l–I₂Tyr)]}n, where two Cu(II) ions are connected by the carboxylate group of the di-iodo-tyrosine ligand. mdpi.com
Zinc(II) Complexes: A zinc(II) polymer, {[Zn(tyr)₂(H₂O)]H₂O}n, features L-tyrosine acting as an N,O-bidentate ligand that also exhibits exobidentate bridging through its μ-carboxyl group, leading to a 1D chain. researchgate.netresearchgate.net
Nickel(II) Complexes: A 1D coordination polymer with the formula {[Ni(L-Tyr)₂(μ-4,4′-bpy)]·4H₂O}n has been synthesized. In this structure, L-tyrosinate anions chelate the nickel(II) centers, and these units are then bridged by 4,4′-bipyridine ligands to form the 1D chain. rsc.org
Silver(I) Complexes: A polymeric silver(I) complex of L-tyrosine, [Ag(C₉H₁₀NO₃)]n, forms 1D chains that extend along the crystallographic a-axis. nih.gov
These 1D chains can be further organized into higher-dimensional supramolecular networks through weaker interactions like hydrogen bonding. mdpi.comnih.gov
Three-Dimensional Frameworks in MOFs
Beyond one-dimensional chains, L-tyrosinate and its derivatives serve as building blocks for stable three-dimensional (3D) metal-organic frameworks (MOFs). researchgate.netresearchgate.net In these structures, the ligand's connectivity extends in three dimensions, creating porous or dense frameworks.
A notable example is a series of isomorphous, chiral 3D MOFs with the formula [M(L-tyr)]n, where M can be Co(II), Zn(II), or a mixture of Co/Zn. researchgate.netcsic.esresearchgate.net These frameworks are synthesized under mild hydrothermal conditions and possess a dense structure. csic.esresearchgate.net Key features of these MOFs include:
Four unique metal sites with both tetrahedral and octahedral coordination geometries. csic.esresearchgate.net
The formation of edge-sharing metal dimers. csic.esresearchgate.net
L-tyrosinate ligands that link the metal atoms, forming pillars within the dense framework. csic.esresearchgate.net
L-tyrosine can also be incorporated into existing MOF structures through post-synthetic modification. For example, the achiral MIL-101(Cr) framework was modified with L-tyrosine to introduce chirality and create a chiral MOF (CMOF-3) for enantioselective applications. rsc.orgrsc.org Additionally, a zirconium-based MOF using L-tyrosine as the ligand has been developed for environmental applications, such as the adsorption of Cu(II) ions. researchgate.net These examples showcase the utility of L-tyrosinate in designing functional 3D frameworks.
Stability and Reactivity of L-Tyrosinate(2-) Metal Complexes
The stability of L-tyrosinate(2-) metal complexes is influenced by several factors, including the nature of the metal ion, temperature, and pH. Thermodynamic studies provide insight into the spontaneity and stability of complex formation.
Potentiometric studies have been used to determine the formation constants of L-tyrosinate complexes with various metal ions. For instance, the stability of ternary complexes involving L-tyrosine and thiobarbituric acid with Co(II), Cu(II), and Pb(II) was investigated. researchgate.net The interactions were found to be spontaneous, exothermic, and entropically favored. researchgate.net The stability of these ternary complexes was generally higher than their corresponding binary complexes. researchgate.net
In a study of Bi(III) complexes with several ligands, the Bi(III)-L-tyrosinate system exhibited the highest stability constants. asianpubs.org The stability of these complexes was observed to decrease with an increase in temperature from 300 K to 308 K. asianpubs.org
Table 2: Thermodynamic Parameters for Ternary Bi(III)-L-tyrosinate Complexes
| Complex Species | Temperature (K) | Stability Constant (log β) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol/K) |
| [Bi(tyr)]²⁺ | 300 | 8.80 | -50.21 | -60.20 | -33.30 |
| 308 | 8.65 | -50.62 | -33.30 | ||
| [Bi(tyr)₂]⁺ | 300 | 14.12 | -80.57 | -92.21 | -38.80 |
| 308 | 13.84 | -80.98 | -38.80 | ||
| [Bi(tyr)₃] | 300 | 18.52 | -105.68 | -118.42 | -42.46 |
| 308 | 18.10 | -105.94 | -42.46 | ||
| Data sourced from a polarographic study of Bi(III) complexes. asianpubs.org |
The reactivity of L-tyrosinate complexes is also an area of study. The complexation of L-tyrosine with metal ions like Ca²⁺, Fe³⁺, and Mn²⁺ affects its reactivity during chlorination. tandfonline.com The degradation of the L-tyrosine-metal complex follows pseudo-first-order reaction kinetics. tandfonline.com Compared to free L-tyrosine, the complexed form showed an increased reaction rate constant (by 5.6%) but led to a decrease in the formation of trihalomethanes and an increase in the formation of haloacetic acids. tandfonline.com This indicates that the coordination to a metal ion alters the reaction pathways of the L-tyrosinate ligand. tandfonline.com
Theoretical and Computational Investigations of L Tyrosinate 2 Systems
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of L-tyrosinate(2-) and related systems. These methods model the behavior of electrons to predict molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) has become a widely used method for studying L-tyrosine and its derivatives due to its balance of computational cost and accuracy. DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties of these systems. researchgate.netresearchgate.net
Studies on metal complexes containing the L-tyrosinate ligand utilize DFT to model the coordination environment. For instance, in a zinc(II) complex with two L-tyrosinate anions, DFT calculations were used to determine the theoretical molecular structure and calculate the interaction energy for the bidentately bonded L-tyrosinate anion, which was found to be approximately -155 kcal mol⁻¹. researchgate.net Similar methods have been applied to nickel(II) and copper(II) coordination polymers involving L-tyrosine derivatives to assign vibrational spectra and understand bonding. researchgate.netmdpi.com
DFT is also instrumental in exploring the polymorphic landscape of L-tyrosine. By comparing the energies of different crystal structures, researchers can predict their relative stabilities. For example, DFT calculations with dispersion corrections (DFT-D) were used to investigate a new polymorph of L-tyrosine (β polymorph). nih.gov These calculations, using various functionals like PBE and PBE0 with dispersion corrections (TS and MBD), indicated that the β polymorph is metastable, being approximately 3.6 to 4.7 kJ mol⁻¹ higher in energy than the previously known α polymorph. nih.gov
Furthermore, DFT has been applied to model the terahertz spectrum of crystalline L-tyrosine. aip.org Calculations using the PBE and PBE-d3 functionals, the latter of which includes van der Waals interactions, predicted vibrational modes that matched well with experimental data and even helped identify previously unobserved resonances. aip.org The comparison between PBE and PBE-d3 results highlighted the importance of including dispersion corrections for accurately modeling the vibrational modes of L-tyrosine. aip.org
Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous framework for studying molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. ku.dk While the HF method systematically treats electron exchange, it does not account for electron correlation, which can be crucial for accurate energy predictions. msu.edu
To incorporate electron correlation, post-Hartree-Fock methods are employed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). The MP2 method improves upon the HF result by adding a correction term that accounts for electron correlation effects. uniroma1.it
In the study of tyrosine-containing peptides, a hierarchical computational strategy is often used. For example, in exploring the conformational landscape of a protected Gly-L-Tyr-Gly tripeptide, initial structures were optimized using DFT (B3LYP/6-311++G(2d,2p)), and then their energies were refined using single-point MP2 calculations with the same large basis set (MP2/6-311++G(2d,2p)). derpharmachemica.com This approach leverages the efficiency of DFT for geometry optimization and the higher accuracy of MP2 for final energy evaluation. derpharmachemica.com Comparing the relative energies from DFT and MP2 calculations provides a more robust understanding of the conformational preferences of the peptide. uniroma1.itderpharmachemica.com
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. Computational studies on L-tyrosine have shown that the frontier electron densities of atoms C4 and C6 (using standard phenol (B47542) ring numbering) in both HOMO and LUMO orbitals are larger than those of other atoms. scispace.com This finding, combined with the fact that these atoms carry the most negative charges, identifies them as the most probable reactive sites in the molecule, according to Fukui's frontier orbital theory. scispace.com In a study of the receptor-binding domain of the SARS-CoV-2 spike protein, the HOMO was found to be located in the region of a specific tyrosine residue (Tyr489), indicating its potential to donate electrons in interactions with other molecules. intensivecaremedjournal.com
In radical species, the distribution of unpaired electrons, known as spin density, is of primary interest. In the enzymatic hydroxylation of L-tyrosine by cytochrome P450, QM/MM calculations showed that the process involves an L-tyrosine radical intermediate. acs.org The calculations revealed how spin density is delocalized across the iron-oxo center, the porphyrin ring, and the L-tyrosine substrate at different stages of the reaction. acs.org For example, in the reactant state, the electron-donating character of L-tyrosine facilitates the delocalization of the radical onto the substrate's orbitals. acs.org Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and bonding interactions within molecules, such as copper(II) complexes with tyrosine derivatives. mdpi.com
Noncovalent interactions, particularly hydrogen bonds and van der Waals forces, are critical in determining the structure and function of biological molecules like L-tyrosine. nih.gov Computational methods are essential for characterizing these weak interactions.
In the solid state, L-tyrosine molecules are organized into complex networks stabilized by hydrogen bonds. In a newly discovered polymorph (β-L-tyrosine), molecules form hydrogen-bonded ribbons via N–H⋯O interactions between the amino and carboxylate groups. nih.govrsc.org These ribbons are further connected into corrugated slabs, which then interact with adjacent slabs through van der Waals forces. nih.gov
The importance of van der Waals interactions is also highlighted in DFT studies of L-tyrosine's vibrational spectrum. The inclusion of dispersion corrections (which account for van der Waals forces) in DFT calculations (e.g., using the PBE-d3 functional) leads to better agreement with experimental terahertz spectra, indicating that these forces play a significant role in the intermolecular bonding. aip.org In the context of protein-ligand binding, both hydrogen bonds and van der Waals interactions are crucial for recognition and specificity. Computational docking and molecular dynamics simulations can model these interactions, as seen in the binding of a N,O-didansyl-L-tyrosine inhibitor to thymidylate synthase, where protein plasticity allows for the formation of specific hydrogen bonds and van der Waals contacts. nih.gov
DFT calculations on model systems, such as p-cresol (B1678582) (a proxy for the tyrosine side chain), have been used to establish criteria for identifying different hydrogen-bonding states (donor, acceptor, donor-acceptor, free) based on their characteristic vibrational frequencies (νCO and δCOH). acs.org
Analysis of Molecular Orbitals and Electron Density
Mechanistic Pathway Elucidation
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are difficult to observe experimentally.
Theoretical calculations have been extensively applied to elucidate the reaction mechanisms involving L-tyrosine. A notable example is the study of L-tyrosine oxidation by molecular iodine. Using both semi-empirical (PM3) and DFT methods, researchers modeled the reaction pathway, including reactants, intermediates, transition states, and products. scispace.comneliti.com By calculating and comparing the enthalpies of formation for four postulated transition states, the most energetically stable transition state was identified, leading to a proposed modification of the previously accepted reaction mechanism. scispace.com The calculations provided thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of activation. neliti.comresearchgate.net
Another significant area of study is the enzymatic hydroxylation of L-tyrosine to L-DOPA, a key step in the biosynthesis of certain alkaloids catalyzed by enzymes like CYP76AD1. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly suited for modeling such large systems. acs.org A QM/MM study of this reaction elucidated a two-step mechanism:
Hydrogen abstraction: The iron-oxo species (CpdI) in the enzyme's active site abstracts the phenolic hydrogen atom from L-tyrosine, forming an L-tyrosine radical and a ferric-hydroxo intermediate.
Radical rebound: The hydroxyl group rebounds onto the aromatic ring of the radical to form the product. acs.org
These calculations determined that the radical rebound is the rate-limiting step, with a calculated activation barrier of 16.0 kcal·mol⁻¹. The study also explored the reaction on different electronic spin-state surfaces, suggesting that the hydrogen abstraction occurs in the doublet state while the rebound happens in the quartet state, which is both thermodynamically and kinetically favored. acs.org
Transition State Analysis and Energetic Profiles
Theoretical studies focusing on the reactions involving L-tyrosine species have provided significant insights into the energetic landscapes and transition state (TS) structures. For instance, in the context of the enzyme ThiH, a radical S-adenosyl-L-methionine (SAM) L-tyrosine lyase, the reaction energy profile for the Cα–Cβ bond scission of an L-tyrosine-derived radical (L-Tyr-NH•) has been computationally modeled. This reaction leads to the formation of a p-cresyl radical and dehydroglycine (DHG). Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to determine the single point energies for the reactant, transition state, and product. researchgate.net
The energetic profile reveals the activation barrier for this critical bond-breaking step. The transition state is characterized by a specific geometry and a single imaginary frequency, the value of which is a key indicator of the TS structure on the potential energy surface. researchgate.net Such analyses are crucial for understanding the catalytic mechanisms of enzymes like ThiH that utilize radical-based chemistry. researchgate.net
| Species | Relative Single Point Energy (kcal/mol) | Key Feature |
|---|---|---|
| Reactant (L-Tyr-NH•) | 0.0 | Initial radical species |
| Transition State | 11.4 | Single imaginary frequency of -303 cm⁻¹ |
| Product (p-cresyl• + DHG) | -10.1 | Final products |
Kinetic Isotope Effect (KIE) Predictions and Interpretations
Kinetic isotope effects (KIEs) serve as a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step. researchgate.netprinceton.edu In the context of L-tyrosine, studies on enzymes like tyrosine hydroxylase (TyrH) have utilized KIEs to probe the chemical steps of its catalytic cycle. nih.gov
Furthermore, solvent isotope effects have been investigated for TyrH. While the wild-type enzyme shows a solvent isotope effect of unity, certain mutant enzymes exhibit inverse solvent isotope effects. nih.gov A proton inventory study on the ratio of amino acid hydroxylation to substrate oxidation for a mutant TyrH showed a linear relationship, indicating a solvent isotope effect on the unproductive breakdown pathway (k₂) with a value of 2.38 in 100% D₂O. nih.gov
Theoretical predictions of KIEs are based on the changes in zero-point energies (ZPE) between isotopically labeled reactants and transition states. wikipedia.org The magnitude of the primary KIE (e.g., kH/kD) can indicate the nature of the transition state; a maximal effect is often associated with a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. princeton.edu The theoretical maximum for a non-tunneling deuterium (B1214612) KIE at room temperature is estimated to be around 6.9 to 10. princeton.eduwikipedia.org
| Enzyme/Condition | Isotope Effect Type | Observed Value | Interpretation |
|---|---|---|---|
| Wild-Type TyrH | Secondary (³⁵-²H₂-tyrosine) | ~1.0 | Chemical step is masked by slower steps. |
| Mutant TyrH | Solvent (D₂O) on Vmax | Inverse | Change in the rate-limiting step compared to wild-type. |
| Mutant TyrH | Solvent (D₂O) on coupling | 2.38 | Effect is on the unproductive breakdown of the hydroxylating intermediate. |
Conformational Analysis and Dynamics
Exploration of Conformational Landscapes
The biological function and reactivity of molecules like L-tyrosine are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the complex potential energy surfaces (PES) and identifying stable conformers. derpharmachemica.com The conformational landscape of L-tyrosine and related peptides is often investigated by systematically varying the dihedral angles of the backbone and the side chain. derpharmachemica.comacs.org
For the L-tyrosine residue, the side chain conformation is primarily defined by the torsion angles χ₁, χ₂, and χ₃. derpharmachemica.com The χ₁ and χ₂ angles can each adopt three main orientations: gauche+ (g+), anti (a), and gauche- (g-), leading to nine possible orientations for this part of the side chain. derpharmachemica.com Further considering the χ₃ angle, the number of potential conformations increases significantly. derpharmachemica.com
Studies on tripeptides containing L-tyrosine, such as Gly-L-Tyr-Gly, have employed genetic algorithms combined with density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations to explore the conformational landscape. derpharmachemica.com These approaches can identify numerous low-energy conformers on the PES. derpharmachemica.com Such computational explorations have revealed that conformers where the central L-tyrosine residue adopts certain configurations (e.g., αD, γD, δD, εD) tend to have high relative energies, which aligns with predictions from DFT calculations on the isolated L-tyrosine residue. derpharmachemica.com
The exploration of conformational landscapes is not limited to isolated molecules. In the context of proteins, such as tyrosine kinases, understanding the accessible conformations is critical for comprehending their regulation and for designing specific inhibitors. biorxiv.orgelifesciences.orgnih.gov Large-scale crystallographic studies, for example, can map the conformational landscape of proteins and identify key flexible regions, such as the activation loop in kinases. biorxiv.org
| Dihedral Angle | Atoms Defining the Angle | Common Orientations |
|---|---|---|
| χ₁ | N - Cα - Cβ - Cγ | gauche+ (~60°), anti (180°), gauche- (-60°) |
| χ₂ | Cα - Cβ - Cγ - Cδ1 | gauche+ (~60°), anti (180°), gauche- (-60°) |
| χ₃ | Cβ - Cγ - Cδ1 - Cε1 | cis (~0°), trans (180°) |
Influence of Solvent Effects on Conformation and Reactivity
The surrounding solvent environment plays a crucial role in determining the conformational preferences and chemical reactivity of solutes like L-tyrosinate(2-). frontiersin.org Both implicit and explicit solvent models are used in computational chemistry to account for these effects. frontiersin.org Quantum mechanical calculations have been performed on amino acids with aromatic side chains, including L-tyrosine, to understand their geometrical and vibrational behavior in hydrated media. acs.orgnih.gov
These calculations involve determining the potential energy surfaces as a function of the side chain torsion angles (χ₁ and χ₂) in a continuum solvent model. acs.orgnih.gov Additionally, the analysis of geometrical features is conducted with clusters of explicit water molecules interacting with the amino acid's backbone and aromatic ring. acs.orgnih.gov This dual approach provides a more complete picture of how solvent molecules directly interact with the solute and how the bulk solvent stabilizes different conformations.
Solvent effects can significantly alter the relative energies of different conformers and the energy barriers for conformational transitions. The interaction between the solute and the solvent sphere can control not only the conformation but also the selectivity of a reaction. frontiersin.org The reactivity of amino acid residues in proteins, including tyrosine, is also influenced by their solvent accessibility. nih.gov The reaction rate constant of proteins with species like singlet oxygen can be modeled by summing the contributions of individual oxidizable amino acid residues, corrected for their solvent-accessible surface area (SASA). nih.gov This highlights that the degree of exposure to the solvent is a key determinant of a residue's reactivity within a larger biomolecule. nih.gov
| Method | Description | Information Gained |
|---|---|---|
| Continuum Solvent Models | Represents the solvent as a continuous medium with a specific dielectric constant. | Provides insights into the overall stabilization of different conformers by the bulk solvent. |
| Explicit Solvent Models | Includes a specific number of individual solvent molecules in the calculation. | Allows for the analysis of direct, specific interactions (e.g., hydrogen bonds) between the solute and solvent molecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute (or its reactive center) with quantum mechanics and the solvent with molecular mechanics. | Balances computational cost and accuracy for studying reactions in solution. |
Spectroscopic Property Simulations and Predictions
Vibrational Analysis and Assignment of Modes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure. jocpr.com Theoretical calculations are indispensable for interpreting these experimental spectra by assigning the observed vibrational bands to specific atomic motions within the molecule. acs.orgjocpr.com For L-tyrosine, density functional theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to compute the equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. jocpr.com
A complete vibrational analysis involves assigning all the fundamental vibrational modes. L-tyrosine, with 24 atoms, has 66 normal modes of vibration, all of which are active in both IR and Raman spectroscopy. jocpr.com The potential energy distribution (P.E.D.) analysis is a crucial component of this process, as it quantifies the contribution of each internal coordinate (like bond stretching, angle bending, and torsion) to a particular normal mode. jocpr.com This allows for a detailed description of the vibrations, such as C-C aromatic stretching, N-H stretching, or O-H bending. jocpr.com
Theoretical calculations have also been used to predict the terahertz spectrum of crystalline L-tyrosine, leading to the experimental verification of previously unobserved low-frequency modes. aip.org Different computational functionals (e.g., PBE and PBE-d3) can be compared to experimental results to determine which provides more accurate predictions of the vibrational frequencies. aip.org These low-frequency modes often correspond to collective motions of the entire molecule or parts of the crystal lattice. aip.org
| Calculated Frequency (cm⁻¹) | Assignment (with P.E.D. %) | Vibrational Mode Type |
|---|---|---|
| 3576 | νs(NH₂) | Symmetric NH₂ stretching |
| 3758 | νas(NH₂) | Asymmetric NH₂ stretching |
| 3789 | ν(OH)R | OH stretching of the phenolic ring |
| 1590 | C-C aromatic stretch | Ring stretching |
| 857 | C-C aromatic stretch | Ring stretching |
Terahertz Spectroscopy Modeling and Experimental Verification
Detailed research findings, including data tables from theoretical and experimental investigations specifically focused on the terahertz spectroscopy of L-tyrosinate(2-), are not available in the current scientific literature.
Biochemical Reaction Mechanisms Involving Deprotonated Tyrosine Species Molecular Level
Enzymatic Transformations and Catalytic Pathways
Tyrosine-tRNA ligase (TyrRS) is a crucial enzyme in protein biosynthesis, responsible for attaching tyrosine to its corresponding transfer RNA (tRNA). ebi.ac.uk This process, known as aminoacylation, ensures the correct incorporation of tyrosine into a growing polypeptide chain during translation. ontosight.aiwikipedia.org The reaction proceeds in two main steps, driven by the hydrolysis of ATP. ontosight.aiwikipedia.org
First, the tyrosine substrate and ATP bind to the enzyme's active site. The enzyme then catalyzes the formation of a tyrosyl-adenylate intermediate, with the release of pyrophosphate. ontosight.aiwikipedia.org Subsequently, this activated tyrosine is transferred to the 3' end of its cognate tRNA(Tyr), forming Tyr-tRNA(Tyr) and releasing AMP. ontosight.ai
The mechanism can occur through two distinct pathways depending on the concentration of tRNA. nih.gov At high, saturating concentrations of tRNA, a ternary complex of the enzyme, tyrosine, and tRNA forms, and the reaction proceeds. nih.gov At lower tRNA concentrations, the reaction follows a stepwise process where the tyrosyl adenylate is formed first, followed by the binding and acylation of tRNA. nih.gov The fidelity of this process is critical for accurate protein synthesis. ontosight.ai
| Reactants | Enzyme | Products |
| L-tyrosine, tRNA(Tyr), ATP | Tyrosine-tRNA ligase | Tyr-tRNA(Tyr), AMP, Pyrophosphate |
Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible cleavage of the Cβ-Cγ bond in L-tyrosine to produce phenol (B47542), pyruvate (B1213749), and ammonium. ebi.ac.ukuga.edu This β-elimination reaction is a key step in the bacterial metabolism of tyrosine. uga.edu The catalytic mechanism involves several key stages. nih.govrsc.org
The process begins with the formation of an external aldimine between the L-tyrosine substrate and the PLP cofactor. nih.gov A proton is then abstracted from the α-carbon of the substrate by a lysine (B10760008) residue, leading to the formation of a quinonoid intermediate. ebi.ac.uknih.gov The phenolic hydroxyl group of the tyrosine is deprotonated, a step assisted by another tyrosine residue (Tyr71 in Citrobacter freundii), which facilitates the subsequent C-C bond cleavage. ebi.ac.uknih.gov This cleavage results in the elimination of phenol and the formation of an α-aminoacrylate intermediate. nih.govcapes.gov.br The active site closure plays a crucial role in creating a strained conformation of the quinonoid intermediate, which promotes the cleavage of the C-C bond. nih.govacs.org Finally, the α-aminoacrylate is hydrolyzed to pyruvate and ammonia (B1221849), regenerating the enzyme for the next catalytic cycle. ebi.ac.uk
Key Steps in TPL Catalysis:
Formation of external aldimine with PLP. nih.gov
α-proton abstraction and formation of a quinonoid intermediate. ebi.ac.uknih.gov
Deprotonation of the phenolic hydroxyl group. ebi.ac.uk
Cleavage of the Cβ-Cγ bond and elimination of phenol. nih.govcapes.gov.br
Hydrolysis of the α-aminoacrylate intermediate to pyruvate and ammonia. ebi.ac.uk
Tyrosine hydroxylase (TH) is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the rate-limiting step in the synthesis of catecholamines. wikipedia.orguniprot.org This reaction requires molecular oxygen, a pterin (B48896) cofactor (tetrahydrobiopterin), and iron (Fe2+) as a cofactor. wikipedia.org The mechanism involves the hydroxylation of the aromatic ring of tyrosine. nih.gov
Inspired by the natural enzymatic process, researchers have developed biomimetic systems that mimic the function of tyrosine hydroxylase. researchgate.netmdpi.com These synthetic systems often utilize iron complexes to simulate the active site of the enzyme. researchgate.netacs.org For instance, an EDTA-Fe2+ complex has been used as a catalyst to hydroxylate tyrosine in the presence of an oxidant like hydrogen peroxide. researchgate.net Studies with such systems have shown that the reaction can proceed via the formation of highly reactive species, such as hydroxyl radicals and potentially a high-valent iron-oxo species (FeIVO2+), which are capable of hydroxylating the aromatic ring. researchgate.netresearchgate.net The mechanism in these mimics is thought to be analogous to the natural enzyme, involving an electrophilic attack on the tyrosine ring. researchgate.net The development of these mimics, including nanozymes, offers potential for the efficient and cost-effective production of L-DOPA. acs.orgresearchgate.net
L-tyrosine 2,3-aminomutase is an enzyme that catalyzes the intramolecular transfer of the amino group from the α-carbon (C2) to the β-carbon (C3) of L-tyrosine, forming (S)-β-tyrosine. ontosight.aiwikipedia.orgacs.org This reaction is a key step in the biosynthesis of various natural products, including the enediyne antitumor antibiotic C-1027. acs.orgebi.ac.uk
The enzyme utilizes a unique 4-methylideneimidazole-5-one (MIO) prosthetic group, which is formed autocatalytically from an internal Ala-Ser-Gly tripeptide sequence. wikipedia.orgnih.gov The proposed mechanism involves the nucleophilic attack of the α-amino group of L-tyrosine onto the electrophilic MIO cofactor. nih.gov This forms a covalent adduct, which facilitates the elimination of ammonia to generate a 4-hydroxycinnamate intermediate. nih.gov However, unlike ammonia lyases, the aminomutase retains the ammonia and the olefin intermediate within the active site. nih.gov This allows for the re-addition of the amino group to the β-position of the substrate, resulting in the formation of β-tyrosine. ontosight.ainih.gov An alternative proposed mechanism suggests a nucleophilic attack from the aromatic ring of tyrosine onto the MIO cofactor. ebi.ac.uk
| Enzyme | Substrate | Product | Cofactor |
| L-Tyrosine 2,3-aminomutase | L-tyrosine | (S)-β-tyrosine | 4-methylideneimidazole-5-one (MIO) |
This table outlines the key components of the reaction catalyzed by L-Tyrosine 2,3-aminomutase.
Protein tyrosine nitration is a post-translational modification where a nitro group (-NO2) is added to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine. nih.govacs.org This modification is often associated with conditions of "nitroxidative stress," where there is an imbalance in nitric oxide (•NO) signaling and an increase in reactive oxygen species. nih.govcapes.gov.br
The primary mechanism for tyrosine nitration involves free radical intermediates. nih.govpnas.org It is not a direct reaction with peroxynitrite (ONOO−), a potent oxidant formed from the reaction of •NO and superoxide (B77818) radicals. pnas.orgportlandpress.com Instead, peroxynitrite-derived radicals, such as nitrogen dioxide (•NO2) and carbonate radicals (CO3•−), or other one-electron oxidants abstract a hydrogen atom from the phenolic hydroxyl group of tyrosine, generating a tyrosyl radical (Tyr•). pnas.orgportlandpress.com This tyrosyl radical then reacts rapidly with •NO2 to form 3-nitrotyrosine. portlandpress.com The nitration process is selective, targeting specific tyrosine residues within proteins, influenced by the local microenvironment and protein structure. capes.gov.brfrontiersin.org Alternative pathways for nitration exist, such as those dependent on heme peroxidases, which can also generate the necessary radical intermediates. acs.orgpnas.org
Two-Step Radical Mechanism of Tyrosine Nitration:
Oxidation: Tyrosine is oxidized by a one-electron oxidant to form a tyrosyl radical (Tyr•). portlandpress.comfrontiersin.org
Nitration: The tyrosyl radical reacts with nitrogen dioxide (•NO2) to yield 3-nitrotyrosine. portlandpress.comfrontiersin.org
L-Tyrosine 2,3-Aminomutase Mechanisms
Role of L-Tyrosinate in Cofactor Interactions
The deprotonated form of tyrosine, L-tyrosinate, plays a significant role in interacting with and modulating the activity of various cofactors in enzymatic reactions. Its phenoxide group makes it a potent electron donor, influencing the redox state of cofactors.
In some enzymes, a tyrosine residue in the vicinity of a cofactor can act as an internal redox center. For example, in certain coenzyme B12-dependent enzymes, a nearby tyrosine residue is thought to facilitate the activation of the Co-C bond of adenosylcobalamin (AdoCbl). acs.org Computational studies suggest that the deprotonated tyrosine can transfer an electron to the AdoCbl cofactor, leading to the formation of a diradical state that promotes the cleavage of the Co-C bond. acs.org This process may involve proton-coupled electron transfer (PCET), where the deprotonation of tyrosine is coupled to the electron transfer event. acs.org
Tyrosyl radicals themselves can function as redox-active cofactors. nih.gov In enzymes like photosystem II, specific tyrosine residues (Yz and Yd) undergo reversible oxidation and reduction as part of the catalytic cycle of water oxidation. nih.gov The deprotonated state of the tyrosyl radical is crucial for its function, and while the spin-density distribution of the radical is relatively insensitive to its environment, the hydrogen-bonding network around it is critical for its reactivity. nih.gov
Furthermore, tyrosine residues are involved in the formation of covalently linked cofactors. In copper amine oxidases, a tyrosine residue is post-translationally modified to form the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) or lysine tyrosylquinone (LTQ) cofactor. rsc.org This autocatalytic process depends on copper and molecular oxygen and creates the quinone moiety essential for catalysis. rsc.org
In DNA photolyase, an electron transfer pathway involving both tryptophan and tyrosine has been identified for the photoreduction of the flavin cofactor. pnas.org Electron transfer from an external reductant proceeds through tyrosine to tryptophan and finally to the excited flavin, with the deprotonation of the oxidized tyrosine being a key step in this process. pnas.org
Pyridoxal Phosphate (B84403) (PLP) Dependent Reactions
The deprotonated form of tyrosine, L-tyrosinate, is a key substrate in several enzymatic reactions that are dependent on the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. ontosight.airesearchgate.net These enzymes catalyze a wide range of transformations crucial for amino acid metabolism. researchgate.netwikipedia.orgnih.gov
The catalytic mechanism of TAT, a member of the fold type I aminotransferases, relies on the versatile chemistry of PLP. ontosight.ainih.gov The process begins with the formation of an internal aldimine, where the aldehyde group of PLP forms a Schiff base with the ε-amino group of a lysine residue in the enzyme's active site. wikipedia.orgjst.go.jp When the substrate, L-tyrosine, enters the active site, it displaces the lysine residue in a process called transimination, forming a new external aldimine between the amino group of tyrosine and PLP. wikipedia.orgwikipedia.orgjst.go.jp This is followed by the abstraction of the α-proton from the amino acid by a basic residue in the active site, such as the previously displaced lysine. wikipedia.orgjst.go.jp The PLP cofactor acts as an electron sink, stabilizing the resulting carbanionic intermediate, which is a key feature of PLP-dependent enzymes. researchgate.netnih.gov This intermediate then undergoes reprotonation at the aldehyde carbon of the former PLP, followed by hydrolysis, to release p-hydroxyphenylpyruvate and pyridoxamine-5'-phosphate (PMP). ontosight.aiwikipedia.org To complete the catalytic cycle, PMP transfers its amino group to the co-substrate α-ketoglutarate, regenerating PLP and forming glutamate. ontosight.aiwikipedia.org
Another PLP-dependent enzyme that acts on tyrosine is tyrosine phenol-lyase (TPL) . researchgate.netebi.ac.uk This enzyme catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. jst.go.jpebi.ac.uk Similar to TAT, the reaction mechanism involves the formation of a PLP-tyrosine external aldimine and the subsequent abstraction of the α-proton. jst.go.jp However, in TPL, this leads to the elimination of the phenol group from the β-carbon. researchgate.net
The versatility of PLP chemistry allows it to be involved in a variety of reactions beyond transamination and elimination, including decarboxylation, racemization, and retro-aldol cleavage, all proceeding through a stabilized carbanionic intermediate. researchgate.netnih.gov
Metal Cofactor Involvement in Enzymatic Processes (e.g., Mg(II), Fe(II))
The catalytic activity of many enzymes that process L-tyrosine and its deprotonated form, L-tyrosinate, is critically dependent on the presence of metal cofactors, particularly magnesium (Mg(II)) and iron (Fe(II)). These metal ions play diverse and essential roles in catalysis, from substrate binding and orientation to facilitating redox reactions and stabilizing charged intermediates.
Magnesium (Mg(II)) is a crucial cofactor for protein tyrosine kinases (PTKs), enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. frontiersin.org While the substrate is protein-bound tyrosine, the principles of metal ion catalysis are relevant. Mg(II) is the most abundant divalent intracellular cation and is essential for numerous enzymatic reactions, including those involved in protein synthesis and energy production. researchgate.netmdpi.com In the context of PTK catalysis, Mg(II) ions are required to enhance the enzyme's affinity for ATP. researchgate.net The majority of intracellular ATP exists as a MgATP complex, which is the actual substrate for many kinases. researchgate.net Studies on C-terminal Src kinase (Csk), a protein tyrosine kinase, have shown that while Mn²⁺ can also support activity, Mg²⁺ leads to a more favorable catalytic rate (kcat). frontiersin.org The high intracellular concentration of Mg(II) suggests it is the physiologically relevant metal ion for PTK catalysis. frontiersin.org Furthermore, cellular uptake of Mg(II) can be stimulated by growth factors, suggesting that changes in Mg(II) concentration could modulate PTK activity. frontiersin.org
Iron (Fe(II)) is a vital cofactor in a different class of enzymes that act on tyrosine: the pterin-dependent aromatic amino acid hydroxylases. wikipedia.orgpnas.org This family includes tyrosine hydroxylase (TH) , which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the rate-limiting step in the biosynthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. wikipedia.orgwikipedia.org TH utilizes a non-heme iron(II) center, molecular oxygen (O₂), and tetrahydrobiopterin (B1682763) as cofactors. wikipedia.org The Fe(II) atom in the active site is coordinated by a conserved facial triad (B1167595) of two histidine residues and one carboxylate residue. pnas.org This arrangement leaves sites available for the binding of the pterin cofactor, the amino acid substrate, and oxygen. pnas.org The catalytic mechanism involves the activation of O₂ by the Fe(II) center to form a highly reactive Fe(IV)=O intermediate, which then hydroxylates the aromatic ring of tyrosine. pnas.org The oxidation state of the iron is critical; if it is oxidized to Fe(III), the enzyme becomes inactive. wikipedia.org
Another important Fe(II)-dependent enzyme is phenylalanine hydroxylase (PheH) , which catalyzes the hydroxylation of L-phenylalanine to form L-tyrosine. wikipedia.orgresearchgate.net While its primary substrate is phenylalanine, this reaction is the main route for the endogenous synthesis of tyrosine. Like TH, PheH is a non-heme iron enzyme that requires a pterin cofactor. pnas.orgresearchgate.net Some variations exist, for instance, a phenylalanine 3-hydroxylase has been identified that also utilizes Fe(II) to synthesize meta-tyrosine from phenylalanine. researchgate.net
The involvement of these metal cofactors highlights their indispensable role in the enzymatic transformations of tyrosine, enabling a diverse range of biochemical reactions.
Generation and Stabilization of Tyrosyl Radicals
The phenolic side chain of tyrosine can undergo a one-electron oxidation to form a relatively stable tyrosyl radical (Tyr•). researchgate.net This radical species is a crucial catalytic intermediate in a variety of enzymes. researchgate.netnih.gov
Formation Mechanisms of Tyrosyl Radical Intermediates
The generation of a tyrosyl radical from a tyrosine residue typically involves a one-electron oxidation of the phenol side chain. researchgate.net This process is often facilitated by a redox-active metal cofactor within the enzyme's active site. researchgate.net A prime example is found in Class I ribonucleotide reductases (RNRs), which are essential for DNA biosynthesis. rsc.org These enzymes use a di-iron center to activate molecular oxygen, which in turn oxidizes a nearby tyrosine residue to a stable tyrosyl radical. rsc.org
In other systems, such as myeloperoxidase, the enzyme uses hydrogen peroxide (H₂O₂) to oxidize L-tyrosine, forming a tyrosyl radical that can then catalyze the cross-linking of proteins. nih.gov The formation of the tyrosyl radical in this case is dependent on the presence of free L-tyrosine and H₂O₂ and is inhibited by heme poisons. nih.gov
In laboratory settings, tyrosyl radicals can be generated from tyrosinate solutions or peptides through ultraviolet photolysis. acs.orgrutgers.edu This method involves the loss of an electron from the aromatic ring, which is transferred to the solvent. acs.org
Factors Influencing Radical Lifetime and Redox Properties
The lifetime and redox properties of tyrosyl radicals are significantly influenced by their local microenvironment within the protein. acs.orgmdpi.com In aqueous solution at room temperature and pH 10, the photolysis-induced tyrosyl radical has a reported lifetime of 77 microseconds. acs.org However, within enzymes, tyrosyl radicals can exhibit remarkable stability, with lifetimes ranging from microseconds to hours or even days. acs.org
Several factors contribute to this stabilization and the tuning of the radical's redox potential:
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors near the phenoxyl oxygen of the radical can significantly affect its stability and redox potential. researchgate.netresearchgate.net For instance, in gamma-irradiated L-tyrosine HCl crystals, two distinct tyrosyl radicals were identified, with one having its phenoxyl oxygen strongly hydrogen-bonded. researchgate.net
Protein Polarity and Environment: The polarity of the protein environment surrounding the tyrosine residue influences its redox potential. acs.org Burying the tyrosine residue deep within the protein structure, away from the solvent, can also contribute to its stability. researchgate.net
Proximity to Other Residues: The presence of specific amino acid residues, such as histidine, in close proximity can enhance the lifetime of the tyrosyl radical. acs.org In one study using hybrid biomimetic materials, the lifetime of a tyrosyl radical was increased up to six times by incorporating a proximal histidine. acs.org
Covalent Modifications: Covalent cross-linking of the tyrosine to other amino acid side chains, such as histidine in cytochrome c oxidase or cysteine in galactose oxidase, creates novel cofactors with unique redox properties. acs.org
The reduction potential of the tyrosyl radical is also pH-dependent. acs.org The formation of the neutral radical from the tyrosinate anion is thermodynamically favored over the formation of a cationic radical from protonated tyrosine. rsc.org
Spectroscopic Characterization of Tyrosyl Radicals
Tyrosyl radicals have distinct spectroscopic signatures that allow for their detection and characterization.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a free radical, the tyrosyl radical is paramagnetic and can be readily detected by EPR spectroscopy. rsc.org A typical tyrosyl radical exhibits a characteristic signal at a g-value of approximately 2, with exquisite hyperfine splitting. nih.govrsc.org High-frequency EPR techniques can resolve the g-tensor anisotropy, providing detailed information about the electronic structure of the radical. nih.govplos.org For example, the tyrosyl radical in Epstein-Barr virus ribonucleotide reductase R2 showed g-tensor values of g₁ = 2.0080, g₂ = 2.0043, and g₃ = 2.0021. plos.org Electron-nuclear double resonance (ENDOR) spectroscopy, a related technique, can reveal the distribution of electron spin density on the phenol ring. rsc.org
UV-Visible (UV-Vis) Absorption Spectroscopy: The neutral tyrosyl radical (TyrO•) has a unique and characteristic absorption spectrum in the visible range. It typically displays a sharp absorption maximum around 400-410 nm. acs.orgresearchgate.net In some protein environments, this peak can be red-shifted; for instance, in the animal-like cryptochrome (B1237616) aCRY, the tyrosyl radical peak was observed at 416 nm. nih.gov The formation of the tyrosyl radical can be monitored in real-time using time-resolved UV-Vis spectroscopy. researchgate.netnih.gov
Resonance Raman Spectroscopy: This technique provides information about the vibrational modes of the tyrosyl radical. A characteristic feature is a relatively high C-O stretching frequency of the phenoxyl radical, observed around 1508 cm⁻¹. nih.govplos.org This vibrational frequency can be sensitive to the local environment, such as the presence of hydrogen bonds. nih.gov
These spectroscopic methods, often used in combination, provide a powerful toolkit for studying the structure, electronic properties, and environment of tyrosyl radicals in biological and model systems. rsc.orgnih.gov
Bio-inspired Systems for Chemical Synthesis
The unique chemical properties of tyrosine and its derivatives, including the deprotonated L-tyrosinate(2-), have inspired the development of novel systems for chemical synthesis. These bio-inspired approaches leverage biological principles and components to create new materials and catalytic processes.
One area of focus is the creation of materials that can stabilize reactive intermediates like tyrosyl radicals. Researchers have developed hybrid biomimetic materials by covalently grafting tyrosine-containing oligopeptides onto silica (B1680970) (SiO₂) nanoparticles. acs.org These systems have been shown to stabilize tyrosyl radicals, extending their lifetime significantly. acs.org This stabilization is achieved by controlling factors such as the presence of a nearby histidine residue and the length of the peptide chain. acs.org Such materials could potentially be used as catalysts in synthetic reactions that proceed through radical intermediates.
Another strategy involves the use of tyrosine and its analogs in the ribosomal synthesis of macrocyclic peptides. By genetically encoding an unnatural amino acid, O-(2-bromoethyl)-tyrosine, researchers have developed a method for the spontaneous, post-translational cyclization of peptides within bacterial cells. nih.gov This approach is inspired by the biosynthesis of lanthipeptide natural products and creates structurally diverse macrocyclic peptides with potential therapeutic applications. nih.gov
The oxidative coupling of tyrosine and tryptophan residues is a key step in the biosynthesis of several complex natural products. nih.govresearchgate.net This has inspired synthetic chemists to develop new methods for achieving this transformation in the laboratory, tackling the challenges of selectivity and efficiency to construct these intricate molecular architectures. nih.govresearchgate.net
Furthermore, tyrosine and its derivatives are being used as precursors for the microbial production of a wide range of valuable aromatic compounds. frontiersin.org Through metabolic engineering, microorganisms can be engineered to convert tyrosine into products like L-DOPA, p-coumaric acid, and naringenin. frontiersin.org Enzymes such as tyrosine phenol-lyase are key components in these bio-inspired synthetic pathways, for example, in the enzymatic synthesis of L-DOPA. jst.go.jp
Finally, amino acids, including tyrosine, have been employed as additives in the bio-inspired synthesis of nanomaterials, such as titanium dioxide (TiO₂). mdpi.com The use of these biomolecules can influence the size, morphology, and properties of the resulting nanoparticles, offering a green alternative to traditional chemical synthesis methods. mdpi.com
Design of Biomimetic Catalysts for L-Tyrosine Conversions
The development of synthetic catalysts that mimic the function of enzymes (biomimetics) is a significant area of research. These systems provide insight into enzymatic mechanisms and offer potential for industrial applications. Several biomimetic systems have been designed to catalyze conversions of L-tyrosine, often inspired by the active sites of natural enzymes like tyrosine hydroxylase and tyrosinase.
One notable approach involves creating a biomimetic system inspired by tyrosine hydroxylase to convert L-tyrosine into L-DOPA (3,4-dihydroxyphenyl-L-alanine), a key drug for treating Parkinson's disease. researchgate.net This system utilizes a redox complex of Fe²⁺ and ethylenediaminetetraacetic acid (EDTA) to simulate the non-heme iron active center of the natural enzyme. researchgate.net Hydrogen peroxide serves as the oxidant and ascorbic acid as the reductant. researchgate.net The catalyst demonstrates high regioselectivity for the hydroxylation of tyrosine, with FeIVO²⁺ identified as the primary active species. researchgate.net The presence of EDTA is crucial as it accelerates the reaction by lowering the redox potential of the Fe³⁺/Fe²⁺ couple. researchgate.net Density functional theory (DFT) calculations have supported the thermodynamic favorability of FeIVO²⁺ formation, indicating that this biomimetic system shares a similar catalytic mechanism with the native enzyme, tyrosine hydroxylase. researchgate.net
Another class of biomimetic catalysts for tyrosine conversions involves copper complexes that model the activity of type-3 copper enzymes like tyrosinase. scielo.org.ar These enzymes catalyze the ortho-hydroxylation of monophenols (like tyrosine) to catechols (cresolase activity) and the subsequent oxidation of catechols to quinones (catecholase activity). A significant breakthrough was the development of a dinuclear copper(II) complex, [Cu₂(L-66)]²⁺, which could reversibly bind dioxygen and subsequently oxidize a phenol substrate to the corresponding catechol at low temperatures (-60 °C). scielo.org.ar This represented the first functional model system to successfully imitate the cresolase activity of tyrosinase. scielo.org.ar
More recent innovations include the use of DNAzymes for tyrosine bioconjugation. Hemin/G-quadruplex (hGQ) DNAzymes, which mimic horseradish peroxidase, can be functionalized with aptamers that specifically bind to tyrosine derivatives. d-nb.info These "nucleoapzymes" have been shown to significantly enhance the catalytic rate of conjugation between a luminol (B1675438) derivative and L-tyrosinamide. d-nb.info The presence of a tyrosinamide-binding aptamer resulted in a 12-fold increase in the catalytic rate constant (kcat), demonstrating enzyme-like saturation kinetics and substrate selectivity. d-nb.info
The design of these catalysts often involves tuning the electronic properties of the metal center by modifying the ligand environment. For instance, in iron-tyrosinate model complexes, the introduction of electron-donating or -withdrawing groups on the phenolate (B1203915) ligand can shift the tyrosinate-to-iron(III) charge-transfer bands and alter the Fe³⁺/Fe²⁺ redox potential. acs.org This fundamental research is critical for engineering more efficient and selective biomimetic catalysts.
| Catalyst System | Enzyme Mimicked | Substrate(s) | Product(s) | Key Features |
| Fe²⁺-EDTA Complex | Tyrosine Hydroxylase | L-Tyrosine, H₂O₂ | L-DOPA | Simulates non-heme iron center; EDTA lowers Fe³⁺/Fe²⁺ redox potential. researchgate.net |
| [Cu₂(L-66)]²⁺ | Tyrosinase (Cresolase activity) | 4-Methoxyphenol, O₂ | Corresponding Catechol | First functional model to imitate cresolase activity; involves reversible O₂ binding. scielo.org.ar |
| Hemin/G-quadruplex DNAzyme with Aptamer | Horseradish Peroxidase | L-tyrosinamide, N-methyl luminol | Conjugated Product | Aptamer enhances catalytic rate (kcat) by 12-fold; shows substrate selectivity. d-nb.info |
Hybrid Biomimetic Materials for Radical Stabilization
Tyrosyl radicals (Y•) are critical intermediates in many enzymatic reactions, participating in electron transfer pathways. acs.org However, these radicals are typically unstable and short-lived in solution. acs.orgnih.gov Enzymes achieve remarkable stabilization of tyrosyl radicals by precisely controlling the local microenvironment around the tyrosine residue. acs.org Replicating this stabilization in synthetic systems is a major challenge and the focus of hybrid biomimetic materials.
A successful strategy involves the development of hybrid biomimetic materials (HBMs) composed of tyrosine-containing oligopeptides covalently grafted onto silica (SiO₂) nanoparticles. acs.orgfigshare.com These materials are designed to study and manipulate the formation, lifetime, and redox properties of tyrosyl radicals. nih.govfigshare.com Research using these HBMs has demonstrated that the stability of the tyrosyl radical can be significantly enhanced—by up to six times—by modulating three key factors: the proximity of a histidine residue, the length of the oligopeptide chain, and the nature of the interface with the SiO₂ nanomatrix. acs.orgfigshare.com
The presence of a nearby histidine residue is particularly important. acs.org Electron paramagnetic resonance (EPR) spectroscopy analysis revealed that positioning a histidine at a hydrogen-bonding distance from the tyrosine favors radical stabilization. figshare.com This mimics the arrangement found in many natural enzymes where histidine often plays a role in the proton-coupled electron transfer (PCET) processes that generate and stabilize tyrosyl radicals. acs.org
Furthermore, the silica support itself plays an active role. Grafting the oligopeptides onto SiO₂ nanoparticles was found to lower the redox potential (E₁/₂) of the tyrosyl radicals by approximately 50 mV compared to the free oligopeptides in solution. figshare.com For example, the E₁/₂ was lowered from +736 mV in free tyrosine to +548 mV in a 12-peptide sequence grafted onto SiO₂. figshare.com The SiO₂ matrix influences the local hydrogen-bonding network, affecting interactions between the tyrosine's hydroxyl group and other residues within the peptide as well as the silanol (B1196071) (Si-OH) groups on the silica surface. acs.org Longer peptide sequences also contribute to greater radical stability, mimicking trends observed in natural protein systems. acs.org
Other types of hybrid materials have also utilized tyrosine residues for radical-initiated processes. For example, silk fibroin has been grafted with polymers like poly(N-isopropylacrylamide) (PNIPAM) or polyaniline. mdpi.com In these systems, radical polymerization is initiated at the tyrosine residues of the fibroin protein, creating hybrid materials that combine the biocompatibility of the protein with the functional properties (e.g., thermoresponsiveness or electroactivity) of the synthetic polymer. mdpi.com
| Hybrid Material System | Components | Purpose | Key Findings |
| {Oligopeptide}@SiO₂ | Tyrosine-containing oligopeptides, SiO₂ nanoparticles | Stabilize tyrosyl radicals | Lifetime enhanced up to 6-fold; stabilization depends on proximal histidine, peptide length, and SiO₂ interface. acs.orgfigshare.com |
| {Oligopeptide}@SiO₂ | Tyrosine-containing oligopeptides, SiO₂ nanoparticles | Modulate redox properties | Grafting to SiO₂ lowers tyrosyl radical E₁/₂ by ~50 mV. figshare.com |
| Silk Fibroin-g-PNIPAM | Silk fibroin, Poly(N-isopropylacrylamide) | Create responsive biomaterials | Radical polymerization initiated at tyrosine residues to combine properties of both components. mdpi.com |
| Fibroin-g-Polyaniline | Silk fibroin, Polyaniline | Create electroactive biomaterials | Synthesis involves functionalization at tyrosine residues to graft conductive polymer chains. mdpi.com |
Advanced Analytical Methodologies for L Tyrosinate 2 Research
Electrochemical Detection and Quantification Principles
The electrochemical activity of L-tyrosine and its ionic forms, including L-tyrosinate(2-), makes it amenable to a variety of electrochemical detection methods. rsc.org These techniques are valued for their sensitivity, speed, and cost-effectiveness compared to other analytical methods. rsc.orgrsc.org
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox properties of L-tyrosine. nih.gov In CV, the potential is swept linearly and then reversed, providing information about the electrochemical processes. DPV, a more sensitive technique, applies pulses of potential to enhance the signal-to-noise ratio, making it ideal for quantitative analysis. rsc.orgnih.gov
Research has shown that the electrochemical oxidation of L-tyrosine is typically an irreversible process. nih.govacs.org Studies using various modified electrodes, such as those based on reduced graphene oxide-copper (rGO-Cu) hybrids and gold nanoparticles, have demonstrated the ability to detect L-tyrosine at low concentrations. rsc.orgnih.gov For instance, a glassy carbon electrode modified with gold nanoparticles showed an irreversible oxidation peak for L-tyrosine at 0.681 V. nih.gov Another study using an rGO-Cu modified pencil graphite (B72142) electrode reported an oxidation peak at a lower potential, indicating good catalytic activity. rsc.org The peak current in these experiments is often found to be linearly proportional to the concentration of L-tyrosine over a specific range, allowing for its quantification. rsc.orgnih.gov For example, a linear relationship was observed in the concentration range of 1.0 x 10⁻⁷ to 3.0 x 10⁻⁴ mol L⁻¹ using a gold nanoparticle-modified electrode. nih.gov
The pH of the solution significantly influences the electrochemical response, with studies indicating that the oxidation process involves protons. rsc.org The oxidation peak potential often shifts with pH, and the peak current can also be pH-dependent, with an optimal pH often found for maximum sensitivity. rsc.org
Interactive Table: Comparison of Electrode Performance in L-Tyrosine Detection
| Electrode Material | Technique | Linear Range | Detection Limit | Reference |
|---|---|---|---|---|
| Gold Nanoparticles/Cysteamine/Glassy Carbon | CV, DPV | 1.0 x 10⁻⁷ - 3.0 x 10⁻⁴ M | Not specified | nih.gov |
| rGO-Cu Hybrid Film/Pencil Graphite | CV, DPV | 0.99–13 ppm | 1 x 10⁻⁷ M | rsc.org |
| Exfoliated Graphene/Glassy Carbon | LSV | Not specified | 1.81 x 10⁻⁶ M | researchgate.netmdpi.com |
| CuO/Cu₂O/MWCNTs/GCE | CV, LSV, EIS, CA | Not specified | Not specified | rsc.org |
| Cr-doped α-Fe₂O₃ | DPV | 0 - 80 µM | 360 nM | iapchem.org |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of an electrode. nih.gov By applying a small amplitude AC signal over a range of frequencies, EIS can be used to study charge transfer resistance and other kinetic parameters at the electrode-solution interface. iapchem.orgnih.gov In the context of L-tyrosinate(2-) research, EIS is employed to characterize the modification of electrode surfaces and to study the binding and detection of the analyte. rsc.orgnih.gov For instance, EIS analysis was used to investigate the performance of ion beam modified titania nanotube thin film electrodes for L-tyrosine detection. nih.gov A study on a microfluidic enzymatic sensor for L-tyrosine utilized EIS to monitor the impedance changes upon binding of the analyte. researchgate.net
Chronoamperometry and Linear Sweep Voltammetry (LSV)
Chronoamperometry involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time. pineresearch.com This technique can be used to determine kinetic parameters and diffusion coefficients. nih.gov
Linear Sweep Voltammetry (LSV) is similar to CV but the potential is only swept in one direction. jacsdirectory.com It is often used for quantitative analysis due to the linear relationship between the peak current and the analyte concentration. mdpi.comjacsdirectory.com Studies have successfully applied LSV for the determination of L-tyrosine using various modified electrodes. mdpi.comjacsdirectory.com For example, a glassy carbon electrode modified with exfoliated graphene showed a well-defined oxidation peak for L-tyrosine using LSV. mdpi.com The peak current was found to be proportional to the L-tyrosine concentration, allowing for its quantification. mdpi.com
Mechanistic Studies of Electrochemical Oxidation
Understanding the mechanism of L-tyrosine's electrochemical oxidation is crucial for developing more efficient sensors. The process is generally accepted to be irreversible and involves the transfer of electrons and protons. rsc.orgacs.org A common proposed mechanism involves the oxidation of the phenolic hydroxyl group. researchgate.net Studies have suggested that the oxidation of L-tyrosine can be a one- or two-electron transfer process. acs.orgresearchgate.net For instance, research on an rGO-Cu modified electrode concluded a two-electron, two-proton transfer process for the oxidation of L-tyrosine. rsc.org The oxidation product can sometimes lead to electrode fouling, which can be mitigated by using techniques like fast-scan cyclic voltammetry. acs.org
Spectroscopic Characterization Techniques (Principles and Application)
Spectroscopic techniques are indispensable for elucidating the structural properties of L-tyrosinate(2-) in its various forms, particularly in the solid state.
X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Forms
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal, the arrangement of atoms within the crystal lattice can be determined. researchgate.netbeilstein-journals.org This technique has been extensively used to characterize the crystalline forms of L-tyrosine and its metal complexes. nationalmaglab.orgiucr.orgmdpi.comsioc-journal.cn
The crystal structure of L-tyrosine itself has been studied, and a new polymorph (β polymorph) was identified and characterized using a combination of 3D electron diffraction and powder XRD. rsc.org
Furthermore, XRD has been instrumental in determining the structures of various metal-L-tyrosinate complexes. For example, the crystal structure of a polymeric silver(I) complex with L-tyrosinate, [Ag(C₉H₁₀NO₃)]n, was determined to be monoclinic with the space group P2₁. iucr.org In this structure, the silver atom is coordinated to the nitrogen and a deprotonated carboxylate oxygen atom of two different L-tyrosine ligands. iucr.org Similarly, the crystal structure of a nickel(II) complex, [Ni(Im)₂(L-tyr)₂]·4H₂O, revealed a distorted octahedral geometry around the Ni²⁺ ion, which is coordinated by atoms from two L-tyrosine molecules and two imidazole (B134444) molecules. nationalmaglab.org The analysis of copper(II) complexes with L-tyrosine derivatives has also been performed, showing how the ligand can bridge metal ions to form polymeric chains. mdpi.com
Powder XRD is also used to compare the experimental diffraction patterns of synthesized materials with simulated patterns from known crystal structures, confirming the phase and purity of the sample. ua.pt
Interactive Table: Crystallographic Data for Selected L-Tyrosinate(2-) Complexes
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Silver(I)-L-tyrosinate polymer | [Ag(C₉H₁₀NO₃)]n | Monoclinic | P 2₁ | iucr.org |
| Nickel(II)-L-tyrosinate-imidazole | [Ni(Im)₂(L-tyr)₂]·4H₂O | Not specified | Not specified | nationalmaglab.org |
| Copper(II)-3,5-dibromo-L-tyrosine | Cu(L1)₂·CH₃OH·H₂O | Not specified | Not specified | tandfonline.com |
| Oxovanadium(IV)-L-tyrosine Schiff base | [VO(Naph-L-Tyr)(Phen)]·CH₃OH | Triclinic | P-1 | sioc-journal.cn |
| Zinc(II)-L-tyrosinate-bipyridine | [Zn(l-Tyr)₂(bpy)]₂·3H₂O·CH₃OH | Hexagonal | P3₂21 | researchgate.net |
Electron Paramagnetic Resonance (EPR) and High-Field EPR (HFEPR) for Paramagnetic Species
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of molecules. Soft ionization techniques are particularly useful for analyzing fragile biomolecules like L-tyrosinate(2-).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules directly from solution. It is well-suited for L-tyrosinate and its derivatives. In positive ion mode, L-tyrosine is typically observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 182.08. Tandem MS (MS/MS) experiments can be performed to fragment this precursor ion, providing structural information. For example, collision-induced dissociation of the [M+H]⁺ ion of L-tyrosine leads to characteristic fragment ions. The combination of liquid chromatography with ESI-MS/MS (LC/ESI-MS/MS) is a powerful method for the sensitive and specific quantification of tyrosine and its modified forms in complex biological samples. nih.govnih.gov
Table 7: ESI-MS/MS Data for L-Tyrosine ([M+H]⁺) Data sourced from MassBank entry MSBNK-BGC_Munich-RP000301
| Ion | m/z (Observed) |
|---|---|
| [M+H]⁺ (Precursor) | 182.0812 |
| Fragment Ion | 136.0754 |
| Fragment Ion | 107.0491 |
| Fragment Ion | 91.0542 |
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique where the sample, mixed in a non-volatile liquid matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org This process generates intact molecular ions with minimal fragmentation. wikipedia.org
For amino acids like tyrosine, FAB-MS can produce both positive protonated ions [M+H]⁺ and negative deprotonated ions [M-H]⁻. nih.gov Studies on phosphorylated amino acids, including phosphotyrosine, have shown that FAB-MS yields abundant molecular ions. nih.gov The primary fragmentation observed in these derivatives is the cleavage of the phosphate (B84403) ester bond, indicating that the core amino acid structure remains relatively stable during the ionization process. nih.gov This technique has been widely applied to determine the molecular weight and purity of synthetic peptides containing tyrosine residues. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. irb.hr The methodology combines the fine separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. irb.hr In the context of L-tyrosinate(2-) research, this technique allows for the rapid separation of the analyte from complex mixtures, such as biological fluids, and its subsequent identification based on its unique mass-to-charge ratio (m/z). irb.hr
Research has demonstrated the development of a fast and reliable ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) method for the simultaneous quantification of tyrosine and its metabolites in human urine. tandfonline.com In this method, sample preparation was streamlined to a simple dilution and centrifugation process. tandfonline.com The validation of this method showed excellent linearity, with correlation coefficients exceeding 0.999. tandfonline.com The limits of detection (LOD) and quantification (LOQ) for the analytes were in the ranges of 0.003–0.081 mg/L and 0.010–0.270 mg/L, respectively, and recoveries ranged from 85.5% to 110.0%. tandfonline.com
Another application involves the use of LC-MS/MS to measure very low tracer-tracee ratios (TTR) of stable isotope-labeled L-tyrosine and L-phenylalanine in human plasma. nih.gov This is crucial for studies on whole-body protein synthesis and breakdown. nih.gov The method demonstrated linearity for TTR calibration curves in the range of 0.01% to 5.0%, with the lowest measurable TTR being 0.01% at a physiological concentration of 60 µM. nih.gov
Furthermore, LC-MS/MS is employed for the quantification of modified tyrosines in biological samples. nih.gov A method using multiple-reaction monitoring (MRM) was developed to quantify urinary oxidized tyrosines, including dityrosine. nih.gov The sample was partially purified through solid phase extraction before being analyzed by LC-MS/MS. nih.gov For some modified tyrosines, a butylation step was performed to improve analysis. nih.gov
The table below summarizes the performance characteristics of various LC-MS/MS methods used in tyrosine analysis.
| Method | Analyte(s) | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| UHPLC-Q-TOF-MS | Tyrosine & metabolites | Human Urine | Not specified, r² > 0.999 | 0.003–0.081 mg/L | tandfonline.com |
| LC-MS/MS | Stable Isotope L-tyrosine | Human Plasma | 0.01%–5.0% TTR | 0.01% TTR | nih.gov |
| LC-MS/MS (MRM) | Oxidized tyrosines | Human Urine | Not specified | Not specified | nih.gov |
Development of Sensing Interfaces
The development of advanced sensing interfaces, particularly electrochemical sensors, represents a significant area of research for the detection of L-tyrosinate(2-). These methods are often pursued due to their inherent advantages, including high sensitivity, accuracy, simplicity, and lower cost compared to traditional analytical techniques. mdpi.comresearchgate.net A primary strategy in this field involves the modification of standard electrodes to enhance their analytical performance.
Modified Electrodes for Enhanced Chemical Sensing
Standard, unmodified electrodes often exhibit poor electrochemical response and slow electron transfer rates for the detection of L-tyrosinate(2-). researchgate.netresearchgate.net To overcome these limitations, researchers modify the electrode surfaces with various materials that improve sensitivity and selectivity. researchgate.net The modification enhances the electrocatalytic properties of the electrode, typically resulting in a higher oxidation peak current and a lower (less positive) oxidation potential for L-tyrosinate(2-). mdpi.comresearchgate.net
Commonly used base electrodes for modification include the Glassy Carbon Electrode (GCE), which is widely employed in these studies. mdpi.comresearchgate.netrsc.orgrsc.org Low-cost alternatives such as the Pencil Graphite Electrode (PGE) and Screen Printed Electrodes (SPEs) have also been successfully utilized, offering advantages in terms of disposability and potential for miniaturization. rsc.orgchemmethod.com
A study using an exfoliated graphene-modified GCE demonstrated a significant improvement over a bare GCE. mdpi.com The modified electrode showed an oxidation peak for L-tyrosine at a lower potential (+0.64 V) compared to the bare GCE (+0.84 V), along with a substantially higher peak intensity. mdpi.comnih.gov This enhancement is attributed to the unique properties of the modifying material, which facilitates the electrochemical reaction.
Nanomaterial Integration in Analytical Platforms (e.g., rGO-Cu, MWCNTs, exfoliated graphene, Fe2O3 nanostructures)
The integration of nanomaterials onto electrode surfaces is a key strategy for developing high-performance analytical platforms for L-tyrosinate(2-). The unique properties of nanomaterials, such as large surface area and excellent conductivity, contribute to superior sensing capabilities. mdpi.comnih.gov
Exfoliated Graphene: Electrodes modified with exfoliated graphene (EGr) show marked improvements in L-tyrosine detection. mdpi.com A GCE modified with EGr (EGr/GC) exhibits enhanced electro-catalytic activity towards the oxidation of L-tyrosine, lowering the peak potential and increasing the peak current. mdpi.comresearchgate.net Compared to a bare GC electrode, the EGr/GC has a considerably higher sensitivity (0.0124 A/M vs. 0.00264 A/M) and a lower detection limit (1.81 × 10⁻⁶ M vs. 9 × 10⁻⁶ M). mdpi.com The high porosity of the exfoliated graphene increases the active surface area of the electrode, which is a major advantage for sensing applications. mdpi.comnih.gov
rGO-Cu: A hybrid nano thin-film of reduced graphene oxide and copper (rGO-Cu) has been used to modify a low-cost pencil graphite electrode (PGE) for the detection of the L-tyrosine enantiomer. rsc.orgnih.gov This sensor demonstrates good performance, with a detection limit estimated to be 1 × 10⁻⁷ M. rsc.orgnih.gov The enhanced detection capability is attributed to the synergistic effect of the rGO-Cu hybrid, which provides a large surface area and good dispersity. nih.gov The sensitivity of this biosensor was calculated to be 0.4 μA ppm⁻¹ mm². rsc.org
MWCNTs: Multi-walled carbon nanotubes (MWCNTs) have been integrated into several sensor designs. A nanocomposite film of coupled copper oxide/cuprous oxide nanoparticles and MWCNTs on a GCE provided a highly sensitive sensor with a wide linear range of 2 × 10⁻⁷ to 2 × 10⁻⁴ M and a low detection limit of 9.6 × 10⁻⁹ M. rsc.org In another study, a sensor using processed MWCNTs and Nafion was developed for the simultaneous detection of L-tyrosine, levodopa, and paracetamol. rsc.org This sensor had a linear range for L-tyrosine of 2.0–120.0 μM and a detection limit of 0.8 μM. rsc.orgnih.gov A composite of graphene oxide (GO) and MWCNTs also showed strong catalytic activity, with two linear detection ranges (0.05 to 1.0 μM and 1.0 to 650.0 μM) and a detection limit as low as 4.4 nM. researchgate.net
Fe₂O₃ Nanostructures: Nanostructures of α-Fe₂O₃, particularly when doped with other metals, have been applied as enzyme-free electrochemical sensors for L-tyrosine. srce.hriapchem.org These materials are deposited onto disposable graphite pencil electrodes. iapchem.org A sensor using chromium-doped α-Fe₂O₃ (CrFeOx) demonstrated excellent performance, with a linear response to L-tyrosine in the concentration range of 0 to 80 μM. srce.hriapchem.org This sensor achieved a sensitivity of 2.65 µA µM⁻¹ cm⁻² and a detection limit of 360 nM. srce.hriapchem.org These α-Fe₂O₃-based systems are considered practical and efficient for selective L-tyrosine detection. iapchem.org
The table below provides a comparative overview of the performance of various nanomaterial-based sensors for L-tyrosine detection.
| Nanomaterial | Electrode Substrate | Analytical Technique | Linear Range(s) | Limit of Detection (LOD) | Sensitivity | Reference |
| Exfoliated Graphene | Glassy Carbon Electrode (GCE) | Voltammetry | Not specified, R²=0.988 | 1.81 µM | 0.0124 A/M | mdpi.com |
| rGO-Cu | Pencil Graphite Electrode (PGE) | DPV | Not specified | 0.1 µM | 0.4 µA ppm⁻¹ mm² | rsc.orgnih.gov |
| CuO/Cu₂O/MWCNTs | Glassy Carbon Electrode (GCE) | Amperometry | 0.2 µM – 200 µM | 9.6 nM | 1001 µA mM⁻¹ cm⁻² | rsc.org |
| MWCNTs-Nafion | Glassy Carbon Electrode (GCE) | DPV | 2.0 µM – 120.0 µM | 0.8 µM | Not specified | rsc.org |
| GO/MWCNT | Glassy Carbon Electrode (GCE) | DPV | 0.05 µM – 1.0 µM & 1.0 µM - 650.0 µM | 4.4 nM | Not specified | researchgate.net |
| Cr-doped α-Fe₂O₃ | Graphite Pencil Electrode | DPV | 0 µM – 80 µM | 360 nM | 2.65 µA µM⁻¹ cm⁻² | srce.hriapchem.org |
Advanced Materials and Catalytic Applications of L Tyrosinate 2 Complexes
Metal-Organic Frameworks and Coordination Polymers as Functional Materials
The integration of L-tyrosinate(2-) into metal-organic frameworks (MOFs) and coordination polymers (CPs) has led to a new class of functional materials. The inherent chirality and multifunctional nature of the L-tyrosine ligand are pivotal in creating structurally diverse and functional frameworks.
Design Principles and Architectural Control
The design of L-tyrosinate-based MOFs and CPs leverages the predictable coordination chemistry of the amino acid ligand with various metal ions. The carboxylate group can act as a bridge between metal centers, while the amino and phenolate (B1203915) groups provide additional coordination or sites for functionalization.
Key design strategies include:
Use of Chiral Precursors: The intrinsic chirality of L-tyrosine is directly transferred to the resulting framework, making it a valuable building block for homochiral CPs. rsc.org For instance, mild hydrothermal synthesis using L-tyrosine with cobalt (Co) and zinc (Zn) salts has produced three-dimensional (3D) chiral coordination polymers. ua.ptcsic.es These isostructural compounds, formulated as [M(L-tyr)]n (where M = Co, Co/Zn, Zn), crystallize in the C2 space group and feature a dense framework where L-tyrosine pillars link metal atom dimers. ua.ptcsic.esresearchgate.net
Control of Dimensionality: The coordination mode of L-tyrosinate dictates the final architecture. While chelation via the amino nitrogen and a carboxylate oxygen often leads to monomeric complexes, the carboxyl group can also bridge adjacent metal ions, leading to the formation of 1D, 2D, or 3D polymers. mdpi.com For example, a copper(II) complex with L-tyrosine forms a 1D chiral chain structure. mdpi.com The choice of metal ion and reaction conditions, such as the use of co-ligands, can influence whether the framework extends in one, two, or three dimensions. mdpi.com
Post-Synthetic Modification (PSM): Chirality and functionality can be introduced into pre-existing, achiral MOFs through PSM. In one approach, an achiral framework like MIL-101(Cr) is modified by coordinating L-tyrosine to the open chromium metal sites. rsc.orgnih.gov This method creates chiral MOFs while retaining the robust and porous nature of the parent structure, making it a versatile strategy for designing functional materials. rsc.orgnih.gov
Linker Flexibility and Topology: The flexibility of the organic linkers and the coordination geometry of the metal nodes are crucial in controlling the topology of the final framework. rsc.org Studies on Zr-based MOFs have shown that modifying the length and width of linkers can direct the formation of specific, sometimes rare, network topologies. rsc.org In some cases, pressure can induce phase transitions, changing the coordination environment of the metal cation from tetrahedral to octahedral, thereby altering the material's properties. aip.org
Table 1: Structural Features of Representative L-Tyrosinate(2-) MOFs/Coordination Polymers
| Compound Formula | Metal Ion(s) | Dimensionality/Symmetry | Key Structural Features | Reference(s) |
| [M(L-tyr)]n | Co(II), Zn(II), Co/Zn | 3D / Monoclinic, C2 | Chiral framework with tetrahedral and octahedral metal sites; L-tyrosine acts as a pillar linking metal dimers. | ua.ptcsic.esresearchgate.net |
| {[CuCl(μ-O,O'-L-Br2Tyr)]}n | Cu(II) | 1D Coordination Polymer | Monomers are bridged by the carboxylate group of the dibromo-L-tyrosine ligand in a syn-anti bidentate mode. | mdpi.com |
| MIL-101-L-tyrosine | Cr(III) | 3D | L-tyrosine is introduced via post-synthetic modification into the achiral MIL-101 framework, creating chiral sites. | rsc.orgnih.gov |
| Zr-PSP-3 | Zr(IV) | Coordination Polymer | Assembled from a pseudopeptidic linker derived from tyrosine and pyromellitic anhydride (B1165640) with Zr-oxo clusters. | nih.gov |
Potential as Catalytic Supports or Scaffolds
The defined porous structures and active sites within L-tyrosinate-based MOFs and CPs make them promising candidates for heterogeneous catalysis. Their high surface area, tunable pore sizes, and the presence of both acidic (metal nodes) and basic (amino groups) sites contribute to their catalytic potential.
A notable application is the development of recyclable catalysts. For example, an L-tyrosine-palladium complex supported on iron oxide (Fe3O4) magnetic nanoparticles has been shown to be an efficient and recoverable heterogeneous catalyst. researchgate.net This material demonstrates high activity in C-C cross-coupling (Suzuki) and S-arylation reactions conducted in water, a green solvent. researchgate.net The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, and it can be reused for several cycles without a significant loss of activity. researchgate.net
Furthermore, alumina-supported complexes of Cu(II), Co(II), and Fe(II) with L-tyrosine and other co-ligands have been synthesized and evaluated as catalysts for the esterification of biomass-derived levulinic acid. ncsu.edu The chiral nature of many L-tyrosinate frameworks also makes them highly suitable for enantioselective applications, such as serving as chiral stationary phases for the separation of racemates in high-performance liquid chromatography (HPLC). rsc.org
Applications in Biocatalysis and Bio-Inspired Transformations
L-tyrosinate(2-) complexes are increasingly used to develop bio-inspired catalysts that mimic the function of natural enzymes, offering high efficiency and selectivity under mild conditions.
Mimicry of Enzyme Active Sites
Researchers design synthetic catalysts that replicate the key structural and functional elements of enzyme active sites. L-tyrosine and its dianion are particularly useful in this context due to their biological relevance and versatile chemical functionalities.
One prominent example is the development of a biomimetic system inspired by tyrosine hydroxylase, an enzyme that converts tyrosine to L-DOPA. nih.gov This system uses a simple redox complex of Fe(II) and EDTA to simulate the enzyme's active center, with hydrogen peroxide as the oxidant. nih.gov The system demonstrates high catalytic activity and regioselectivity for the hydroxylation of tyrosine, sharing a similar catalytic mechanism with the natural enzyme. nih.gov The study of such systems, including through computational methods like density functional theory, helps elucidate the mechanisms of enzymatic catalysis and guide the design of more efficient synthetic catalysts. nih.govmdpi.com
Another innovative approach involves creating "nucleoapzymes" by covalently linking catalytic units, such as transition metal complexes, to nucleic acid aptamers that have a high binding affinity for a specific substrate. nih.gov This design duplicates the function of an enzyme's active center by bringing the substrate and the catalytic unit into close, well-oriented proximity. nih.gov Catalytic transformations driven by such nucleoapzymes include the hydroxylation of tyrosine to L-DOPA. nih.gov Furthermore, incorporating amino acids like tyrosine into catalyst structures can introduce features like proton relays, which are critical for the efficiency of many natural enzymes, including those involved in CO2 reduction and water oxidation. escholarship.orgresearchgate.net
Table 2: Performance of a Bio-Inspired System for L-DOPA Synthesis
| Parameter | Condition / Value |
| Biomimetic System | Tyrosine Hydroxylase Mimic |
| Catalyst | Fe(II)-EDTA Complex |
| Substrate | L-tyrosine (6.4 mM) |
| Oxidant | Hydrogen Peroxide (150 mM) |
| Reductant | Ascorbic Acid (35 mM) |
| pH | 4.5 |
| Temperature | 60 °C |
| Yield | 52.01% |
| Productivity | 48,210.68 mg L⁻¹ h⁻¹ |
Data from a study on a biomimetic system inspired by tyrosine hydroxylase. nih.gov
Regioselective and Stereoselective Reactions
Achieving high selectivity is a primary goal in chemical synthesis. While the chemical synthesis of L-tyrosine often produces a racemic mixture requiring difficult chiral separation, biocatalytic and bio-inspired methods excel at producing specific isomers. nih.gov
Enzymes that act on L-tyrosine are known for their exquisite selectivity. For instance, tyrosinase catalyzes the hydroxylation of L-tyrosine specifically to produce L-DOPA, a classic example of regioselectivity. mdpi.com Similarly, tyrosine phenol (B47542) lyase (TPL) is used for the synthesis of L-tyrosine and its derivatives from phenols, pyruvate (B1213749), and ammonia (B1221849), showing very high stereoselectivity with no detectable formation of the D-amino acid. researchgate.net
This enzymatic precision inspires the development of synthetic catalysts. Engineered enzymes, such as cytochrome P450 variants, can be developed through mutagenesis to achieve highly regio- and stereoselective oxidations of complex molecules. rochester.edu While not directly using L-tyrosinate(2-) as a ligand, these studies highlight the bio-inspired approach of modifying catalyst structures to control reaction outcomes. rochester.edu The design of chiral MOFs using L-tyrosinate is fundamentally aimed at achieving stereoselective recognition, which is critical for applications like enantioselective separation. rsc.orgnih.gov
Optical and Electronic Material Applications
Complexes and materials derived from L-tyrosine are being explored for their potential in optical and electronic devices, primarily due to their nonlinear optical (NLO) and photoluminescent properties. The non-centrosymmetric nature of many chiral L-tyrosine-containing crystals is a key prerequisite for second-order NLO activity.
Semi-organic crystals grown with L-tyrosine have shown significant promise. For example, L-tyrosine hydrobromide (LTHB) and L-tyrosine succinate (B1194679) hydrobromide (LTSHB) single crystals exhibit good optical transparency in the visible region and possess second-harmonic generation (SHG) efficiencies greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). ijert.orgijert.org The SHG efficiency of LTSHB was found to be 1.2 times that of KDP. ijert.orgijert.org Similarly, doping L-tyrosine into KDP or picrate (B76445) crystals enhances their NLO properties. ijsr.net L-tyrosine zinc acetate (B1210297) (LTZA) has also been identified as a promising NLO material with an SHG conversion efficiency approximately three times that of KDP. medwinpublishers.com
In addition to NLO applications, L-tyrosine derivatives are being integrated into advanced hybrid materials. A system composed of electrospun polycaprolactone (B3415563) fibers embedded with self-assembled cyclo-L-Tryptophan-L-Tyrosine dipeptide nanotubes exhibits strong blue photoluminescence and notable piezoelectric properties. mdpi.com This flexible and mechanically resistant fiber mat acts as a wide-bandgap semiconductor and shows potential for use in nanoenergy harvesting and nanophotonic devices. mdpi.com The tunable optical and electronic properties of π-conjugated systems derived from L-tyrosine further expand their applicability as fluorescent probes and components in optoelectronic devices. rsc.org
Table 3: Optical Properties of Selected L-Tyrosine-Based Materials
| Material | UV Cut-off Wavelength (nm) | Optical Band Gap (eV) | Second-Harmonic Generation (SHG) Efficiency | Application(s) | Reference(s) |
| L-Tyrosine Succinate Hydrobromide (LTSHB) | 245 | - | 1.2 x KDP | NLO | ijert.orgijert.org |
| L-Tyrosine Hydrobromide (LTHB) | 230 | 5.12 | Non-centrosymmetric | NLO, Optoelectronics | researchgate.net |
| L-Tyrosine Zinc Acetate (LTZA) | 235 | 5.289 | ~3 x KDP | NLO, Optoelectronics | medwinpublishers.com |
| L-Tyrosine doped KDP | - | - | - | NLO | |
| Cyclo(L-Trp-L-Tyr)@PCL Nanofibers | - | 4.0 | d_eff = 0.36 pm/V | Nanoenergy, Nanophotonics | mdpi.com |
Nonlinear Optical (NLO) Properties in Doped Crystals
The incorporation of L-tyrosine, the precursor to L-tyrosinate(2-), into various crystal lattices has been shown to enhance the nonlinear optical (NLO) properties of the resulting materials. These semi-organic crystals are of significant interest for applications in optoelectronics and photonics, such as efficient signal processing and optical information storage. The presence of the L-tyrosine molecule, with its potential for charge transfer and contribution to acentric crystal structures, is a key factor in improving the second harmonic generation (SHG) efficiency.
Research has demonstrated that doping crystals like picrate, bis thiourea (B124793) cadmium acetate (CTA), and barium chloride with L-tyrosine leads to materials with significant NLO activity. For instance, L-tyrosine doped picrate (LTP) single crystals, grown by slow evaporation, exhibit characteristics suitable for NLO applications. ijsr.net Similarly, L-tyrosine doped bis thiourea cadmium acetate (CTA) single crystals have shown a remarkable increase in SHG efficiency, being 3.64 times higher than that of pure CTA. tandfonline.com The growth of L-Tyrosine Barium Chloride (LTBC) single crystals has also resulted in a material with a large optical transparency in the visible region and confirmed SHG efficiency. researchgate.net
The enhancement of NLO properties is often attributed to the molecular structure of L-tyrosine, which introduces chirality and hydrogen bonding networks within the crystal, leading to a non-centrosymmetric arrangement necessary for second-order NLO effects. The UV-visible absorption spectrum of these doped crystals typically shows a wide transparency window, which is a crucial requirement for NLO applications. ijsr.nettandfonline.comresearchgate.net For example, L-tyrosine doped CTA crystals have a low cut-off wavelength of 290 nm and an optical band gap of 4.14 eV, indicating their suitability for frequency conversion of laser radiation. tandfonline.com
| Crystal | Growth Method | Key NLO-Related Findings |
| L-Tyrosine Doped Picrate (LTP) | Slow Evaporation | Transparent from 300 nm onwards; Optical band gap of 4.9eV. ijsr.net |
| L-Tyrosine Doped Bis Thiourea Cadmium Acetate (CTA) | Slow Evaporation | SHG efficiency 3.64 times higher than pure CTA; High transmission with a low cut-off wavelength of 290 nm. tandfonline.com |
| L-Tyrosine Barium Chloride (LTBC) | Slow Evaporation | Orthorhombic system with non-centrosymmetric space group; Large optical transparency in the visible region. researchgate.net |
| L-Tyrosine Bromide (LTB) | Slow Evaporation | UV cutoff below 300 nm with a wide transparency window; SHG conversion efficiency 1.2 times that of KDP. researchgate.net |
Photoluminescent Carbon Nanodots Synthesis
L-tyrosine serves as a key precursor molecule in the synthesis of hydrophobic photoluminescent carbon nanodots (CNDs). A simple and facile thermal oxidation process involving L-tyrosine and citric acid can produce these CNDs. beilstein-journals.orgnih.govresearchsolutions.com This method results in quasi-spherical CNDs with sizes less than 4 nm. beilstein-journals.orgnih.gov
A significant finding from the synthesis process is the selective participation of the L-tyrosine molecule. During the carbonization at 220 °C, the benzylic protons and the aromatic phenyl ring with its hydroxy group from the L-tyrosine molecule remain undisturbed. beilstein-journals.orgnih.govresearchsolutions.com This leads to a surface dominated by the hydroxy group of L-tyrosine, which imparts unique solubility characteristics to the CNDs. While they are insoluble in water under normal conditions, they become soluble in organic solvents and in water under basic conditions. beilstein-journals.org
These L-tyrosine-passivated CNDs exhibit characteristic excitation wavelength-dependent emission and upconversion photoluminescence properties. beilstein-journals.orgnih.govresearchsolutions.com The luminescence of these CNDs has been studied in various organic solvents and in aqueous basic solutions. It was observed that their fluorescence is quenched in the presence of a base and silver nanoparticles. beilstein-journals.orgnih.gov The unique properties of these CNDs make them suitable for a range of biological and commercial applications that are currently under development. beilstein-journals.orgnih.gov
| Precursors | Synthesis Method | Key Properties of CNDs |
| L-tyrosine, Citric Acid | Thermal Oxidation | Size < 4 nm; Quasi-spherical morphology. beilstein-journals.orgnih.gov |
| Excitation wavelength-dependent emission and upconversion photoluminescence. beilstein-journals.orgnih.govresearchsolutions.com | ||
| Insoluble in water, soluble in organic solvents and basic aqueous solutions. beilstein-journals.org | ||
| Surface dominated by the hydroxy group of L-tyrosine. beilstein-journals.orgnih.gov |
Future Research Directions and Emerging Paradigms in L Tyrosinate 2 Chemistry
Development of Novel L-Tyrosinate(2-) Ligand Systems with Tailored Properties
The development of new ligand systems based on L-tyrosinate(2-) is a cornerstone of future research, aiming to create molecules with specific, pre-determined functions. By chemically modifying the L-tyrosine backbone, researchers can fine-tune the electronic and steric properties of the resulting L-tyrosinate(2-) ligand, thereby controlling its coordination behavior and the properties of its metal complexes.
Functionalization of the L-tyrosine molecule can be achieved at several positions, including the aromatic ring, the amino group, and the carboxylic acid group. For instance, the introduction of substituents on the phenolic ring, such as nitro, methoxy, amino, or halogen groups, can significantly alter the ligand's electronic properties and its ability to coordinate with metal ions. frontiersin.orgmdpi.com These modifications can influence the stability and reactivity of the resulting metal complexes, opening avenues for their use in various applications.
One emerging area is the synthesis of dendron-functionalized L-tyrosine ligands. rsc.org These dendritic structures can encapsulate a metal ion complexed with L-tyrosinate(2-) at their core, creating a unique microenvironment that can influence the complex's properties, such as its electrochemical behavior. scispace.com Such tailored ligand systems could lead to the development of novel catalysts with enhanced selectivity and efficiency.
Furthermore, the incorporation of L-tyrosine into larger molecular frameworks, such as Schiff bases or polypeptide chains, allows for the creation of multi-dentate ligands with complex coordination geometries. ugm.ac.idtandfonline.com These intricate ligand systems can stabilize unusual oxidation states of metal ions or facilitate specific chemical transformations. The synthesis of such tailored ligands often involves multi-step chemical processes, starting from L-tyrosine or its derivatives. researchgate.net
Advanced Spectroscopic Characterization Techniques for In-Situ Studies
Understanding the behavior of L-tyrosinate(2-) and its complexes in real-time is crucial for elucidating reaction mechanisms and optimizing their applications. Advanced spectroscopic techniques are indispensable tools for these in-situ studies, providing a window into the dynamic changes occurring at the molecular level.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is widely used to probe the coordination environment of L-tyrosinate(2-) in its metal complexes. researchgate.net Changes in the vibrational frequencies of the carboxylate and phenolate (B1203915) groups upon coordination to a metal ion provide direct evidence of complex formation and can reveal the coordination mode of the ligand. mdpi.com Surface-enhanced Raman spectroscopy (SERS) offers a particularly sensitive method for in-situ monitoring, as demonstrated in the study of protein tyrosine nitration in biological samples. nih.gov
Fluorescence spectroscopy is another powerful technique, as L-tyrosine and some of its derivatives are intrinsically fluorescent. mdpi.com The fluorescence properties are highly sensitive to the local environment, making it a valuable tool for studying ligand-protein interactions and conformational changes in real-time.
For paramagnetic metal complexes of L-tyrosinate(2-), electron paramagnetic resonance (EPR) spectroscopy is an essential characterization method. researchgate.net EPR can provide detailed information about the electronic structure and geometry of the metal center. Advanced techniques like rapid freeze-quench EPR allow for the trapping and characterization of transient intermediates in enzymatic reactions involving tyrosine. nih.gov
The combination of multiple spectroscopic techniques, often referred to as spectroelectrochemistry, provides a comprehensive picture of the electrochemical and spectroscopic changes occurring during a reaction. researchgate.net This approach is particularly valuable for studying redox-active metal complexes of L-tyrosinate(2-).
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental studies is becoming increasingly important for gaining a deep and predictive understanding of L-tyrosinate(2-) chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, bonding, and reactivity of L-tyrosinate(2-) and its derivatives. ugm.ac.idresearchgate.netresearchgate.netresearchgate.netresearchgate.net
DFT calculations can be used to predict the optimized geometries of L-tyrosinate(2-) metal complexes, complementing experimental data from X-ray crystallography. researchgate.net Furthermore, computational methods can elucidate reaction mechanisms by identifying transition states and calculating activation energies. For example, DFT studies have been employed to investigate the mechanism of L-tyrosine oxidation, providing insights into the most probable reaction pathways. scispace.comresearchgate.netresearchgate.net
The integration of quantum mechanics/molecular mechanics (QM/MM) methods allows for the study of L-tyrosinate(2-) within complex biological systems, such as enzymes. acs.org This approach treats the reactive center with a high level of quantum mechanical theory while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. QM/MM studies have been instrumental in understanding the enzymatic hydroxylation of L-tyrosine. acs.org
Experimental validation of computational predictions is crucial. Spectroscopic data, such as vibrational frequencies and electronic absorption spectra, can be calculated using DFT and compared with experimental results to confirm the accuracy of the theoretical model. ugm.ac.idresearchgate.netresearchgate.net This iterative process of prediction and validation leads to a more robust understanding of the system under investigation.
Exploration of L-Tyrosinate(2-) in Novel Catalytic and Material Science Applications
The unique chemical properties of L-tyrosinate(2-) and its metal complexes make them attractive candidates for a wide range of applications in catalysis and material science. The ability of L-tyrosinate(2-) to act as a versatile ligand allows for the design of catalysts with specific activities and selectivities.
Metal complexes of L-tyrosine and its derivatives have shown catalytic activity in various organic transformations, including esterification and hydrogenation reactions. researchgate.netgrafiati.comingentaconnect.com The catalytic performance can be tuned by modifying the ligand structure or by supporting the complex on a solid matrix, such as silica (B1680970) or alumina, to create heterogeneous catalysts with improved reusability. researchgate.netgrafiati.com L-tyrosine itself, particularly when loaded onto nanoparticles, has been shown to be an effective organocatalyst for the synthesis of various heterocyclic compounds. researchgate.net
In material science, L-tyrosine-based polymers are gaining attention as potential biomaterials. tandfonline.com These "pseudo-peptides" combine the biocompatibility and biodegradability of polypeptides with improved processing properties, making them suitable for a variety of medical applications. tandfonline.com The synthesis of these polymers often involves the chemical modification of L-tyrosine to create monomers that can be polymerized into materials with desired characteristics.
Furthermore, L-tyrosine has been used as a surface passivating agent in the synthesis of hydrophobic photoluminescent carbon nanodots. beilstein-journals.org The presence of the tyrosine moiety on the surface of these nanomaterials imparts unique solubility and luminescence properties, suggesting potential applications in bio-imaging and sensing. beilstein-journals.org The formation of coordination polymers and metal-organic frameworks (MOFs) using L-tyrosine and its derivatives is another promising area, with potential applications in gas storage, separation, and catalysis. mdpi.com
Expanding Biotechnological Routes for Diverse L-Tyrosine-Based Compound Synthesis
Biotechnology offers environmentally friendly and highly selective methods for the synthesis of L-tyrosine and a wide array of its derivatives. The use of enzymes and engineered microorganisms is a rapidly growing field that provides sustainable alternatives to traditional chemical synthesis. frontiersin.org
The enzymatic synthesis of L-tyrosine itself can be achieved using tyrosine phenol-lyase (TPL), which catalyzes the reaction between phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). jmb.or.krgoogle.com Efforts have been made to develop robust bioreactor systems for the industrial-scale production of L-tyrosine using thermostable TPL. jmb.or.kr
Furthermore, a variety of enzymes can be used to derivatize L-tyrosine at its amino group, carboxyl group, or phenolic hydroxyl group. nih.gov This has led to the production of valuable compounds such as L-DOPA, tyramine, and various benzylisoquinoline alkaloids, which have applications in the pharmaceutical and food industries. nih.gov
Multi-enzyme cascade reactions are a particularly powerful approach, allowing for the one-pot synthesis of complex L-tyrosine derivatives from simple starting materials. acs.orgresearchgate.netnih.gov These cascades can be designed to perform several consecutive enzymatic transformations, leading to high yields and enantiomeric excesses of the desired products. For example, a one-pot biocascade has been developed for the synthesis of L-tyrosine derivatives from monosubstituted benzenes. acs.org
Q & A
Q. Q1. What experimental methods are most reliable for synthesizing and characterizing L-tyrosinate(2−) in aqueous solutions?
To synthesize L-tyrosinate(2−), start by dissolving L-tyrosine in a basic medium (e.g., NaOH, pH > 10) to deprotonate the phenolic and carboxyl groups. Monitor deprotonation using UV-Vis spectroscopy (absorption peaks at ~240 nm and ~295 nm for the phenolate ion) and confirm via potentiometric titration to determine pKa values . For structural characterization, employ FT-IR spectroscopy to identify carboxylate (COO⁻, ~1600 cm⁻¹) and phenolate (O⁻, ~1250–1350 cm⁻¹) vibrational modes. Cross-validate with NMR spectroscopy (¹³C NMR for carbon environments) and X-ray crystallography if crystalline samples are obtainable .
Q. Q2. How can researchers ensure reproducibility in measuring L-tyrosinate(2−)'s redox behavior?
Use cyclic voltammetry (CV) under controlled conditions (e.g., inert atmosphere, standardized electrolyte solutions like 0.1 M KCl). Calibrate electrodes (e.g., Ag/AgCl reference) and validate against known redox standards (e.g., ferrocene/ferrocenium). Report parameters such as scan rate, temperature, and electrode surface pretreatment. For consistency, pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal-ion interference .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported binding affinities of L-tyrosinate(2−) with metal ions (e.g., Cu²⁺, Fe³⁺)?
Contradictions often arise from variations in ionic strength, pH, or competing ligands. To address this:
Standardize experimental conditions : Use buffered solutions (e.g., Tris-HCl) to maintain pH and ionic strength.
Employ multiple techniques : Combine isothermal titration calorimetry (ITC) for thermodynamic data with UV-Vis or fluorescence quenching for stoichiometric analysis.
Control for competing reactions : Include chelators (e.g., EDTA) in control experiments to isolate specific binding events.
Replicate literature protocols : Compare results under identical conditions to identify methodological discrepancies .
Q. Q4. How can computational modeling complement experimental studies of L-tyrosinate(2−)'s role in enzyme active sites (e.g., tyrosinase)?
Use density functional theory (DFT) to model the electronic structure of L-tyrosinate(2−) and its interactions with metal cofactors. Pair with molecular dynamics (MD) simulations to study conformational stability in solvated enzyme environments. Validate predictions by mutating key residues (e.g., histidine ligands in tyrosinase) and measuring kinetic parameters (e.g., /) via stopped-flow spectroscopy .
Methodological Design
Q. Q5. How to design a study investigating L-tyrosinate(2−)'s antioxidant capacity without interference from auto-oxidation?
Control oxygen levels : Conduct experiments under nitrogen/argon atmospheres.
Use radical-specific assays : Prefer ABTS⁺•/DPPH• scavenging assays over non-specific methods (e.g., FRAP).
Monitor kinetics : Track reaction progress via UV-Vis to distinguish between rapid scavenging and slow auto-oxidation.
Include antioxidants (e.g., ascorbate) in control groups to quantify background oxidation .
Q. Q6. What statistical approaches are optimal for analyzing dose-dependent effects of L-tyrosinate(2−) in cell culture studies?
Use non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Validate normality with Shapiro-Wilk tests and apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For non-parametric data, employ Kruskal-Wallis tests . Report effect sizes (e.g., Cohen’s ) and confidence intervals to contextualize biological significance .
Literature and Data Integrity
Q. Q7. How to conduct a systematic review of L-tyrosinate(2−)'s role in melanogenesis inhibition?
Follow PRISMA guidelines :
Search databases : PubMed, ScienceDirect, and Web of Science using Boolean terms (e.g., "L-tyrosinate(2−) AND melanogenesis AND inhibition").
Apply inclusion criteria : Peer-reviewed articles with in vitro/in vivo models, accessible full texts, and quantitative data (e.g., tyrosinase IC₅₀).
Exclude reviews, non-English articles, and duplicates .
Extract data into standardized tables : Include study design, sample size, methodology, and key findings.
Assess bias : Use tools like ROBIS for risk-of-bias evaluation .
Q. Q8. How to handle discrepancies between experimental data and theoretical predictions for L-tyrosinate(2−)'s solubility?
Re-examine assumptions : Verify activity coefficients and ionic strength in solubility calculations (e.g., Debye-Hückel theory).
Characterize impurities : Use HPLC-MS to detect degradation products or counterion interference.
Compare with alternative models : Apply COSMO-RS simulations for solvent-solute interactions.
Publish negative results with detailed protocols to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
